7-Hydroxy Doxazosin
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-30-18-10-13-14(11-15(18)28)24-22(25-20(13)23)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCTAZQVCTFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662011 | |
| Record name | 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102932-25-2 | |
| Record name | 7-Hydroxydoxazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYDOXAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A3LK69CYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Hydroxy Doxazosin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of 7-Hydroxy Doxazosin, a primary metabolite of the alpha-1 adrenergic receptor antagonist, Doxazosin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical Structure and Properties
This compound, a quinazoline derivative, is formed through the hydroxylation of the benzodioxan moiety of Doxazosin. The nomenclature can be ambiguous in literature, with both "this compound" and "7'-Hydroxy Doxazosin" being used. The prime symbol (') typically denotes the position on the benzodioxan ring system. The IUPAC name for this compound is (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone[1][3].
A two-dimensional representation of the chemical structure of this compound is provided below.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions.
| Property | Value | Source |
| IUPAC Name | (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone | [1][3] |
| CAS Number | 102932-28-5 | [1] |
| Molecular Formula | C23H25N5O6 | [4] |
| Molecular Weight | 467.48 g/mol | [4] |
| Predicted Boiling Point | 774.8 ± 70.0 °C at 760 mmHg | [5] |
| Predicted Density | 1.426 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 10.03 ± 0.40 | [5] |
Pharmacological Properties
Mechanism of Action
As a metabolite of Doxazosin, the primary mechanism of action of this compound is expected to be related to the pharmacology of its parent compound. Doxazosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in smooth muscle tissues, including those in blood vessels and the prostate. By blocking these receptors, Doxazosin leads to vasodilation and a reduction in peripheral resistance, resulting in lowered blood pressure. It also relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with benign prostatic hyperplasia (BPH).
While the contribution of this compound to the overall antihypertensive effect of Doxazosin is considered to be small, studies have indicated that the hydroxylated metabolites of Doxazosin, including the 7-hydroxy derivative, possess antioxidant properties. This suggests a potential for additional biological activities beyond alpha-1 adrenergic receptor blockade.
Pharmacokinetics
Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged. The major metabolic pathways include O-demethylation and hydroxylation. This compound is one of the main C-hydroxylated metabolites. The plasma elimination of Doxazosin is biphasic, with a terminal elimination half-life of approximately 22 hours. While the detailed pharmacokinetics of this compound have not been as extensively characterized as the parent drug, it is understood to be a significant product of hepatic metabolism.
Signaling Pathways
The parent compound, Doxazosin, has been shown to influence several key signaling pathways, and it is plausible that this compound may share some of these effects or have its own unique interactions.
VEGFR-2/Akt/mTOR Signaling Pathway
Doxazosin has been demonstrated to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling components, including PI3K, Akt, and mTOR. This inhibition leads to anti-angiogenic effects.
Caption: Doxazosin's inhibitory effect on the VEGFR-2 signaling pathway.
JAK/STAT Signaling Pathway
Doxazosin has also been implicated in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. It can suppress the phosphorylation of JAK and STAT proteins, which are crucial for cytokine-mediated cellular responses.
References
- 1. This compound | 102932-25-2 [chemicalbook.com]
- 2. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 7-Hydroxy Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy Doxazosin is a principal active metabolite of Doxazosin, an alpha-1 adrenergic receptor blocker widely used in the treatment of hypertension and benign prostatic hyperplasia. The availability of pure this compound is crucial for comprehensive pharmacological, toxicological, and metabolic studies. This technical guide provides a comprehensive, albeit theoretical, framework for the chemical synthesis and purification of this compound, addressing the current lack of a publicly available, detailed protocol. The proposed synthetic route proceeds through the coupling of a protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid with a key quinazoline intermediate, followed by deprotection. A detailed multi-step purification protocol based on preparative chromatography is also presented. This document is intended to serve as a foundational resource for researchers aiming to produce this compound for investigational use.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key strategy involves the synthesis of a protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid, which is then coupled with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, an intermediate also used in the synthesis of Doxazosin. The final step involves the removal of the protecting group to yield the target compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
1.2.1 Step 1: Synthesis of Benzyl-Protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid
This multi-step synthesis begins with the protection of the hydroxyl groups of a suitable starting material, followed by the formation of the dioxan ring and subsequent conversion to the carboxylic acid. For the purpose of this guide, we will assume the successful synthesis of this intermediate.
1.2.2 Step 2: Amide Coupling to form Protected this compound
This step involves the formation of an amide bond between the protected carboxylic acid and the quinazoline-piperazine intermediate.
-
Materials:
-
Benzyl-protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid (1.0 eq)
-
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Benzyl-protected 7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid in anhydrous DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.
-
1.2.3 Step 3: Deprotection to Yield this compound
The final step is the removal of the benzyl protecting group to yield the target compound.
-
Materials:
-
Crude protected this compound from Step 2
-
Palladium on carbon (10% w/w)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the crude protected this compound in methanol.
-
Carefully add palladium on carbon to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. A multi-step purification strategy involving preparative HPLC is proposed.
Purification Workflow
Caption: Proposed workflow for the purification of this compound.
Experimental Protocol for Purification
2.2.1 Preparative High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.
-
Proposed HPLC Parameters:
| Parameter | Recommended Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Column Temperature | 30 °C |
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 90% A, 10% B).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered solution onto the preparative HPLC column.
-
Run the gradient elution and monitor the chromatogram at 245 nm.
-
Collect fractions corresponding to the main peak, which is expected to be this compound.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions with the desired purity (>98%).
-
Remove the solvent from the pooled fractions, preferably by lyophilization, to obtain the purified this compound as a solid.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and retention time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Expected Analytical Data
The following table summarizes the expected analytical data for the successful synthesis of this compound.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₃H₂₅N₅O₆ |
| Molecular Weight | 467.48 g/mol |
| Purity (HPLC) | > 98% |
| LC-MS (ESI+) | m/z = 468.18 [M+H]⁺ |
Conclusion
This technical guide outlines a plausible and scientifically-grounded approach for the synthesis and purification of this compound. While this protocol is theoretical and requires experimental validation and optimization, it provides a robust starting point for researchers and drug development professionals. The successful synthesis and purification of this key metabolite will enable further investigation into its pharmacological and toxicological profile, contributing to a more complete understanding of Doxazosin's in vivo activity.
References
In Vitro Antioxidant Activity of 7-Hydroxy Doxazosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant activity of 7-Hydroxy Doxazosin, a major metabolite of the alpha-1 adrenergic blocker, Doxazosin. The primary focus of this document is the compound's ability to inhibit low-density lipoprotein (LDL) oxidation, a key process in the pathogenesis of atherosclerosis. This guide summarizes the available quantitative data, details the experimental protocols used for its assessment, and provides visualizations of the experimental workflow.
Executive Summary
Current research identifies this compound as possessing significant antioxidant properties, in contrast to its parent compound, Doxazosin. The principal evidence for this activity comes from studies on the inhibition of copper-mediated LDL oxidation. Micromolar concentrations of this compound have been shown to effectively reduce the oxidative modification of LDL in a dose-dependent manner.[1][2] The proposed mechanism of action is direct free radical scavenging in the aqueous phase, akin to that of Vitamin C.[1][2] To date, the antioxidant activity of this compound has not been extensively characterized using other common antioxidant assays such as DPPH, ABTS, or FRAP.
Data Presentation: Inhibition of LDL Oxidation
The antioxidant efficacy of this compound has been quantified by its ability to inhibit the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, during copper-induced LDL oxidation. The available data from seminal studies is summarized below.
| Compound | Concentration (µmol/L) | Inhibition of TBARS Formation (%) | Reference |
| This compound | 5 | Intermediate Inhibition | [2] |
| 6-Hydroxy Doxazosin | 5 | Intermediate Inhibition | [2] |
| Doxazosin | 5 | No significant inhibition | [2] |
| Probucol (Control) | 5 | Significant Inhibition | [2] |
*The study by Chait et al. (1994) describes the inhibition as "intermediate" between that of unmodified LDL and LDL oxidized without an antioxidant, demonstrating a clear, dose-dependent antioxidant effect, though specific percentage inhibition values were not provided in the text.[2]
Experimental Protocols
The primary method used to evaluate the in vitro antioxidant activity of this compound is the copper-mediated low-density lipoprotein (LDL) oxidation assay. This assay assesses the ability of a compound to prevent the oxidative modification of LDL particles, a critical event in the development of atherosclerosis.
Copper-Mediated LDL Oxidation Assay
Objective: To determine the ability of this compound to inhibit the oxidative modification of human LDL induced by copper ions (Cu²⁺).
Principle: LDL is isolated from human plasma and incubated with Cu²⁺ ions, which catalyze the oxidation of lipids and proteins within the LDL particle. The extent of oxidation is measured by quantifying the formation of lipid peroxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid to form a colored product (TBARS), and by monitoring the formation of conjugated dienes. Antioxidant compounds will delay or inhibit these oxidative processes.
Methodology:
-
LDL Isolation:
-
Human LDL (density 1.019-1.063 g/mL) is isolated from the plasma of healthy donors by sequential ultracentrifugation.
-
The isolated LDL is dialyzed extensively against phosphate-buffered saline (PBS) containing ethylenediaminetetraacetic acid (EDTA) to prevent auto-oxidation during storage.
-
Prior to the assay, LDL is dialyzed against EDTA-free PBS to remove the chelating agent.
-
The protein concentration of the LDL preparation is determined using a standard protein assay (e.g., Lowry or BCA assay).
-
-
Oxidation Reaction:
-
LDL (typically at a final concentration of 100 µg/mL) is incubated in PBS at 37°C.
-
This compound, dissolved in an appropriate solvent (e.g., DMSO, ensuring the final solvent concentration does not affect the reaction), is added to the LDL solution at various concentrations. Control incubations include LDL alone, LDL with the parent compound Doxazosin, and LDL with a known antioxidant such as Probucol.
-
Oxidation is initiated by the addition of a solution of copper chloride (CuCl₂) to a final concentration of 5 µmol/L.
-
-
Assessment of Oxidation:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
At various time points during the incubation, aliquots of the reaction mixture are taken.
-
Trichloroacetic acid (TCA) is added to precipitate the proteins, followed by the addition of thiobarbituric acid (TBA).
-
The mixture is heated at 95°C for a specified time (e.g., 45 minutes) to allow for the formation of the MDA-TBA adduct.
-
After cooling, the samples are centrifuged, and the absorbance of the supernatant is measured at 532 nm.
-
The amount of TBARS is calculated using a standard curve of malondialdehyde and is expressed as nmol of MDA equivalents per mg of LDL protein.
-
-
Conjugated Diene Formation:
-
The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored continuously by measuring the increase in absorbance at 234 nm using a spectrophotometer with a temperature-controlled cuvette holder.
-
The lag phase, which represents the time before the rapid onset of lipid peroxidation, is determined. An increase in the lag phase in the presence of the test compound indicates antioxidant activity.
-
-
Visualizations
Experimental Workflow for LDL Oxidation Assay
References
7-Hydroxy Doxazosin: An In-depth Technical Guide on the Core Metabolite of Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline-based alpha-1 adrenergic receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension and benign prostatic hyperplasia (BPH). Following administration, doxazosin undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 7-hydroxy doxazosin has been identified as a significant product of biotransformation. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic generation, analytical determination, and potential pharmacological relevance. While the parent compound, doxazosin, is primarily responsible for the therapeutic effects, understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile.
Metabolic Pathway of Doxazosin to this compound
Doxazosin is extensively metabolized in the liver, with O-demethylation and hydroxylation being the principal metabolic routes. The formation of this compound occurs via hydroxylation of the quinazoline nucleus. In vitro studies have indicated that this metabolic pathway is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributing isoform. Minor contributions from CYP2D6 and CYP2C9 have also been suggested.
While this compound is a known metabolite, the existing literature does not definitively establish it as the single primary metabolite. Doxazosin is metabolized into several hydroxylated and O-demethylated species, and their relative plasma concentrations are generally low compared to the parent drug.
Caption: Metabolic conversion of Doxazosin.
Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound are not extensively reported in the available literature, which primarily focuses on the parent drug. Generally, the plasma concentrations of doxazosin metabolites are significantly lower than that of doxazosin itself, and they are not considered to contribute significantly to the overall pharmacological effect.[1]
Table 1: Pharmacokinetic Parameters of Doxazosin (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~65% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [2] |
| Plasma Half-life (t½) | ~22 hours | [2] |
| Protein Binding | ~98% | [1] |
Note: Specific quantitative pharmacokinetic data for this compound are not available in the reviewed literature.
Experimental Protocols
In Vitro Metabolism of Doxazosin
Objective: To investigate the formation of this compound from doxazosin using human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains human liver microsomes (0.2-0.5 mg/mL protein), doxazosin (1-50 µM), and a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes). The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The formation of this compound is monitored using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The mass transitions for doxazosin and this compound are monitored in multiple reaction monitoring (MRM) mode.
Caption: Workflow for in vitro metabolism study.
Analytical Method for Doxazosin and its Metabolites
While a specific validated method for the simultaneous quantification of doxazosin and this compound was not found in the reviewed literature, a general approach using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is recommended.
Table 2: General Parameters for HPLC Analysis of Doxazosin
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 0.8 - 1.2 mL/min. |
| Detection | - Fluorescence: Excitation at ~245 nm and emission at ~390 nm. - UV/Vis: Wavelength of ~246 nm. - Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific mass transitions of doxazosin and its metabolites. |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of plasma samples. Protein precipitation is a simpler but potentially less clean alternative. |
Signaling Pathways
Doxazosin's primary mechanism of action is the blockade of alpha-1 adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[3][4] Recent research has also suggested that doxazosin may influence other signaling pathways, potentially contributing to its therapeutic and adverse effects.
One such pathway is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. Studies have shown that doxazosin can inhibit the phosphorylation of JAK and STAT proteins, which are involved in cell proliferation, differentiation, and apoptosis.
The pharmacological activity of this compound on these, or other, signaling pathways has not been extensively studied. However, given that metabolites of doxazosin are generally considered to have low activity, it is unlikely that this compound plays a significant role in modulating these pathways at clinically relevant concentrations.
Caption: Doxazosin's impact on signaling pathways.
Conclusion
This compound is a recognized metabolite of doxazosin, formed primarily through CYP3A4-mediated hydroxylation. While its role as the definitive primary metabolite is not firmly established, its formation is a key aspect of doxazosin's biotransformation. The available evidence suggests that this compound, like other metabolites of doxazosin, possesses limited pharmacological activity compared to the parent compound. Further research is warranted to fully characterize the pharmacokinetics of this compound and to develop and validate specific analytical methods for its simultaneous quantification with doxazosin. Such studies would provide a more complete understanding of the disposition of doxazosin in humans and could be valuable in specific clinical or research contexts.
References
- 1. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of doxazosin in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 7-Hydroxy Doxazosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 7-Hydroxy Doxazosin, a principal metabolite of the selective α1-adrenergic receptor antagonist, Doxazosin. While extensive research has characterized the parent drug, specific data on its metabolites remain comparatively limited. This document synthesizes the available information on the formation, potential pharmacological activity, and pharmacokinetic considerations of this compound. It further outlines detailed experimental protocols for its full characterization and presents key pharmacological data for the parent compound, Doxazosin, to provide a relevant comparative framework. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of adrenergic modulators.
Introduction
Doxazosin is a quinazoline-based compound widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic effects are primarily mediated by the selective blockade of α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[2][4][5] Following administration, doxazosin undergoes extensive metabolism in the liver, resulting in the formation of several metabolites, including O-demethylated and C-hydroxylated derivatives.[6] One of the major C-hydroxylated metabolites is this compound. Although the general consensus is that the pharmacological activity of doxazosin is primarily attributable to the parent compound, a thorough understanding of its metabolites is crucial for a complete safety and efficacy profile.[6] This guide focuses specifically on the pharmacological profile of this compound.
Metabolism and Formation of this compound
Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged.[6] The formation of this compound occurs through the hydroxylation of the quinazoline moiety of the doxazosin molecule. This metabolic pathway is primarily catalyzed by cytochrome P450 (CYP) enzymes. While the specific isoforms responsible for 7-hydroxylation of doxazosin are not definitively identified in the provided search results, CYP3A4 is the primary enzyme involved in the overall metabolism of doxazosin, with secondary contributions from CYP2D6 and CYP2C9.[4] It is therefore highly probable that one or more of these isoforms are involved in the formation of this compound.
Metabolic conversion of Doxazosin to this compound.
Pharmacological Profile
Receptor Binding Affinity
The following table summarizes the binding affinities of Doxazosin for human α1-adrenergic receptor subtypes. These values indicate that Doxazosin is a high-affinity, non-selective antagonist for all three subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| α1A | Doxazosin | 0.54 - 3.16 | Human | [7][8] |
| α1B | Doxazosin | ~3.47 | Human | [8] |
| α1D | Doxazosin | ~4.68 | Human | [8] |
Functional Activity
The functional activity of Doxazosin as an antagonist at α1-adrenergic receptors is well-established. The table below would typically present EC50 or IC50 values from functional assays. While specific values for this compound are unavailable, studies on Doxazosin demonstrate its potent antagonism of agonist-induced responses in various tissues.
| Assay Type | Receptor Subtype | Parameter | Value | Species/Tissue | Source |
| Inhibition of phenylephrine-induced contraction | α1A | pA2 | 8.69 | Rat Vas Deferens | [7] |
| Inhibition of noradrenaline-mediated contractions | α1D | pA2 | - | Rat Aorta | [9][10] |
| Inhibition of prostatic pressure increase | α1A/α1B/α1D | "pA2" | ~7.5-8.7 | Dog | [9] |
Experimental Protocols
To fully characterize the pharmacological profile of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at human α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes from stable cell lines expressing individual human α1A, α1B, or α1D adrenergic receptors.
-
Radioligand: [3H]-Prazosin (a non-selective α1-adrenoceptor antagonist).
-
Test compound: this compound.
-
Non-specific binding control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from cultured cells expressing the target receptor subtype via homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [3H]-Prazosin, and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]-Prazosin, phentolamine, and membrane preparation.
-
Competition: Assay buffer, [3H]-Prazosin, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for radioligand binding assay.
Functional Assay (Calcium Mobilization)
This protocol describes an in vitro functional assay to determine the antagonist activity of this compound at α1-adrenergic receptors by measuring changes in intracellular calcium.
Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization mediated by α1-adrenergic receptors.
Materials:
-
Cell line stably expressing a human α1-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Agonist: Phenylephrine or Norepinephrine.
-
Test compound: this compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Culture and Dye Loading: Culture the cells to an appropriate confluency and load them with a calcium-sensitive fluorescent dye.
-
Assay Setup:
-
Plate the dye-loaded cells in a microplate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration) to the wells to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the agonist-induced response at each concentration. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Signaling Pathways
Doxazosin, as an α1-adrenergic receptor antagonist, primarily blocks the signaling pathway initiated by the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The antagonistic action of doxazosin, and putatively this compound, would inhibit these downstream events.
Recent studies have also suggested that doxazosin may have effects on other signaling pathways independent of α1-adrenoceptor blockade, including the inhibition of VEGFR-2/Akt/mTOR signaling, which may contribute to anti-angiogenic and anti-tumor effects.[11][12] Furthermore, doxazosin has been shown to induce apoptosis in various cell types through mechanisms that may involve death receptor-mediated pathways.[13][14]
Inhibitory effect on the α1-adrenergic signaling pathway.
Pharmacokinetic Properties
The pharmacokinetic properties of this compound have not been extensively characterized. The data for the parent compound, Doxazosin, are provided below for reference.
| Parameter | Value | Species | Source |
| Bioavailability | ~65% | Human | [6][15] |
| Protein Binding | ~98% | Human | [4][6] |
| Elimination Half-life | ~22 hours | Human | [4][6] |
| Metabolism | Extensively hepatic | Human | [4][6] |
| Excretion | Primarily in feces (~63%) | Human | [4] |
Conclusion
This compound is a major metabolite of Doxazosin, formed through hepatic metabolism likely involving CYP450 enzymes. While direct pharmacological data for this metabolite are scarce, the parent compound is a potent, non-selective α1-adrenergic receptor antagonist. Based on the available information, it is presumed that this compound contributes minimally to the overall pharmacological effects of Doxazosin. However, a complete characterization of its receptor binding affinity and functional activity is necessary for a comprehensive understanding of Doxazosin's disposition and potential for drug-drug interactions. The experimental protocols outlined in this guide provide a clear path for future research to elucidate the specific pharmacological profile of this compound. Further investigation into its potential effects on alternative signaling pathways is also warranted.
References
- 1. Doxazosin - Wikipedia [en.wikipedia.org]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.com [medicine.com]
- 5. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doxazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: Unraveling the Biological Significance of 7-Hydroxy Doxazosin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Doxazosin, a quinazoline derivative, is a widely prescribed medication for the management of hypertension and benign prostatic hyperplasia (BPH). Its therapeutic effects are primarily attributed to its potent and selective antagonism of α1-adrenergic receptors. However, like most pharmaceuticals, doxazosin undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, 7-Hydroxy Doxazosin has emerged as a subject of scientific interest. This technical guide provides a comprehensive overview of the biological significance of this compound formation, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding for researchers and drug development professionals.
Executive Summary
While doxazosin is the primary active moiety, its metabolism gives rise to several compounds, including this compound. Evidence to date suggests that this metabolite likely plays a minor role in the direct α1-adrenergic blockade responsible for doxazosin's primary therapeutic effects. However, emerging research points towards other potential biological activities, such as antioxidant properties, that may contribute to the overall pharmacological profile of doxazosin. This guide delves into the metabolic pathways, pharmacological activity, and potential secondary roles of this compound, providing a foundational resource for further investigation.
Doxazosin Metabolism: The Genesis of this compound
Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose being excreted unchanged[1]. The primary metabolic routes involve O-demethylation and C-hydroxylation[1]. The formation of this compound is a result of the hydroxylation of the benzodioxan moiety of the doxazosin molecule.
Enzymatic Pathway:
The principal enzyme responsible for the metabolism of doxazosin, including the formation of its hydroxylated metabolites, is Cytochrome P450 3A4 (CYP3A4)[2]. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have confirmed the significant role of CYP3A4 in doxazosin's oxidative metabolism.
dot
Figure 1: Doxazosin Metabolism Pathway.
Quantitative Analysis of this compound Formation
Quantifying the extent of this compound formation is crucial for understanding its potential contribution to the overall pharmacological effects. Studies have shown that a significant portion of a doxazosin dose is converted to its hydroxylated metabolites.
| Parameter | Value | Species | Reference |
| Metabolite Formation (% of Oral Dose) | |||
| 6'-Hydroxy Doxazosin | 5% | Human | [3] |
| 7'-Hydroxy Doxazosin | 7% | Human | [3] |
Table 1: Quantitative Data on the Formation of Hydroxylated Doxazosin Metabolites
Pharmacological Activity of this compound
A key question regarding any drug metabolite is its own pharmacological activity. Current evidence suggests that this compound has significantly less affinity for α1-adrenergic receptors compared to the parent compound, doxazosin.
α1-Adrenergic Receptor Binding Affinity:
| Compound | α1A-Adrenoceptor (log Ki) | α1B-Adrenoceptor (log Ki) | α1D-Adrenoceptor (log Ki) | Reference |
| Doxazosin | -8.58 | -8.46 | -8.33 | [2] |
Table 2: α1-Adrenergic Receptor Subtype Binding Affinities of Doxazosin
Antioxidant Properties:
Interestingly, in vitro studies have revealed that the hydroxylated metabolites of doxazosin, including this compound, possess antioxidant properties. This activity is independent of α1-adrenergic blockade and may contribute to some of the pleiotropic effects of doxazosin.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the formation and activity of this compound.
1. In Vitro Metabolism of Doxazosin:
-
Objective: To determine the metabolic profile of doxazosin and identify the enzymes responsible for the formation of this compound.
-
Methodology:
-
Incubation: Doxazosin is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4) in a buffered solution containing NADPH as a cofactor.
-
Sample Preparation: The reaction is quenched, and the mixture is processed to extract the parent drug and its metabolites.
-
Analysis: The extracts are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify doxazosin and its metabolites, including this compound.
-
dot
Figure 2: In Vitro Metabolism Workflow.
2. Radioligand Binding Assay for α1-Adrenergic Receptors:
-
Objective: To determine the binding affinity of this compound to α1-adrenergic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing specific α1-adrenergic receptor subtypes (α1A, α1B, α1D) are prepared.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (doxazosin or this compound).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.
-
3. In Vivo Blood Pressure Measurement:
-
Objective: To assess the in vivo effect of this compound on blood pressure.
-
Methodology:
-
Animal Model: A suitable animal model for hypertension (e.g., spontaneously hypertensive rats) is used.
-
Drug Administration: this compound is administered to the animals (e.g., via oral gavage or intravenous injection).
-
Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff methods at various time points after drug administration.
-
Data Analysis: The changes in blood pressure are compared to a vehicle-treated control group to determine the hypotensive effect of the metabolite.
-
Signaling Pathways
The primary mechanism of action of doxazosin involves the blockade of α1-adrenergic receptors, which are G-protein coupled receptors. This blockade inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine.
dot
Figure 3: Doxazosin's Effect on α1-Adrenergic Signaling.
While this compound is a weak antagonist at these receptors, its antioxidant properties suggest it may influence other signaling pathways related to oxidative stress. Further research is needed to elucidate the specific molecular targets and downstream effects of this metabolite.
Conclusion and Future Directions
The formation of this compound is a significant metabolic fate of doxazosin. While its contribution to the primary α1-adrenergic antagonist effect of the parent drug appears to be minimal, its recognized antioxidant activity in vitro opens up new avenues for understanding the complete pharmacological profile of doxazosin. Future research should focus on:
-
Definitive Quantification of Binding Affinity: Obtaining precise Ki values for this compound at all α1-adrenergic receptor subtypes is essential for a conclusive assessment of its direct pharmacological role.
-
In Vivo Studies: Investigating the in vivo effects of isolated this compound on blood pressure and other physiological parameters will provide crucial information about its potential systemic activity.
-
Elucidation of Antioxidant Mechanisms: Further studies are needed to understand the molecular mechanisms underlying the antioxidant effects of this compound and their potential clinical relevance.
-
Impact on Other Signaling Pathways: Exploring the influence of this compound on signaling pathways beyond the adrenergic system, particularly those related to oxidative stress and inflammation, could reveal novel therapeutic implications.
A comprehensive understanding of the biological significance of this compound formation will not only enhance our knowledge of doxazosin's pharmacology but also provide valuable insights for the development of future drugs with improved metabolic profiles and potentially novel therapeutic activities.
References
In Vivo Formation of 7-Hydroxy Doxazosin in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo formation of 7-Hydroxy Doxazosin, a primary metabolite of the alpha-1 adrenergic blocker Doxazosin, in various animal models. This document synthesizes available data on the metabolic pathways, summarizes quantitative findings, and details the experimental protocols utilized in these studies.
Introduction
Doxazosin is extensively metabolized in vivo, with 7-hydroxylation being a significant metabolic pathway across different species, including mice, rats, and dogs.[1][2] Understanding the formation of this compound is crucial for comprehending the drug's overall pharmacokinetic profile, potential drug-drug interactions, and inter-species differences in metabolism. This guide aims to provide researchers with a detailed resource on the in vivo generation of this metabolite in key preclinical animal models.
In Vivo Formation of this compound
Rat Models
The rat is a commonly used model for studying the metabolism of Doxazosin. In vivo studies have identified this compound as a significant metabolite in rats.[1] A comprehensive study involving the intravenous administration of optically pure isomers of Doxazosin to rats allowed for the identification and semi-quantitative analysis of numerous metabolites, including the 7-hydroxy derivative.
Table 1: Semi-Quantitative Analysis of this compound Formation in Rats
| Compound Administered | Peak Area Ratio of this compound (Metabolite vs. Internal Standard) |
| (-)-Doxazosin | Data not explicitly provided in a quantitative format for individual metabolites in the primary literature. Studies focused on the overall metabolic profile. |
| (+)-Doxazosin | Data not explicitly provided in a quantitative format for individual metabolites in the primary literature. Studies focused on the overall metabolic profile. |
| (±)-Doxazosin | Data not explicitly provided in a quantitative format for individual metabolites in the primary literature. Studies focused on the overall metabolic profile. |
Note: While a comprehensive metabolite profiling study in rats identified 34 Doxazosin metabolites, the publicly available information focuses on the methodology and overall findings rather than providing specific quantitative data for each metabolite, including this compound. The study mentions that pharmacokinetic parameters were calculated for each metabolite based on peak area ratios, but these specific values are not detailed in the primary publication.
Mouse Models
Dog Models
The dog is another relevant animal model for Doxazosin metabolism studies, where 7-hydroxylation is a recognized metabolic route.[1] As with mouse models, there is a scarcity of published quantitative pharmacokinetic data specifically for the this compound metabolite in dogs.
Experimental Protocols
This section details the methodologies employed in the in vivo studies of Doxazosin metabolism.
Animal Models and Dosing
-
Rat Studies:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Dosing: For intravenous administration, a single bolus injection of Doxazosin (e.g., 6 mg/kg) is administered. For oral administration, Doxazosin can be given via gavage.
-
-
General Rodent Dosing:
-
Doxazosin is often dissolved in a suitable vehicle for administration.
-
The dose administered can vary depending on the study's objectives.
-
Sample Collection and Processing
-
Blood Sampling (Rats):
-
Blood samples are typically collected at various time points post-administration (e.g., 10, 30, 60, 90, 120, 240, 360, 480, and 600 minutes).
-
Samples are collected in heparinized centrifuge tubes.
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes) and stored at low temperatures (e.g., -40°C) until analysis.
-
Analytical Methodology
-
Sample Preparation:
-
Plasma samples are typically prepared for analysis using protein precipitation. A common method involves adding a threefold volume of ice-cold methanol containing an internal standard (e.g., prazosin).
-
-
LC-MS/MS Analysis:
-
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Doxazosin and its metabolites.
-
Chromatography: A reversed-phase C18 column is often used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in the positive electrospray ionization (ESI+) mode, with selected reaction monitoring (SRM) for specific parent and product ion transitions of Doxazosin and this compound.
-
Visualizations
Metabolic Pathway of Doxazosin
Caption: Metabolic conversion of Doxazosin to this compound.
Experimental Workflow for In Vivo Metabolite Analysis
Caption: Workflow for analyzing Doxazosin metabolites in animal models.
Conclusion
The 7-hydroxylation of Doxazosin is a consistently observed metabolic pathway in common preclinical animal models, including rats, mice, and dogs. While comprehensive quantitative pharmacokinetic data for the this compound metabolite remains limited in the public domain, particularly for mice and dogs, the available research provides a solid foundation for understanding its in vivo formation. The detailed experimental protocols and analytical methods outlined in this guide offer a practical framework for researchers and drug development professionals to design and execute further studies to elucidate the complete pharmacokinetic profile of this important metabolite. Future research focusing on the quantitative aspects of this compound formation will be invaluable for a more complete understanding of Doxazosin's disposition and for refining its preclinical to clinical translation.
References
Spectral Analysis of 7-Hydroxy Doxazosin: A Technical Overview
This guide provides a detailed examination of the spectral analysis of 7-Hydroxy Doxazosin, a primary metabolite of the alpha-1 adrenergic blocker, Doxazosin. The following sections present the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) used in the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Doxazosin is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation, leading to the formation of several metabolites, including 6'- and 7'-hydroxy doxazosin.[1][2] The 7-hydroxy metabolite is formed by the addition of a hydroxyl group to the benzodioxan moiety of the parent drug. Understanding the spectral characteristics of this metabolite is crucial for its identification and quantification in biological matrices during pharmacokinetic and drug metabolism studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural determination of molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral assignments of the parent compound, Doxazosin, and the expected electronic effects of the hydroxyl group on the benzodioxan ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.75 | br s | 1H | -NH (Amine) |
| ~8.65 | br s | 1H | -NH (Amine) |
| ~7.65 | s | 1H | H-5 (Quinazoline) |
| ~7.24 | s | 1H | H-8 (Quinazoline) |
| ~6.7-6.9 | m | 3H | H-5', H-6', H-8' (Benzodioxan) |
| ~5.30 | m | 1H | H-2' (Benzodioxan) |
| ~4.40 | dd | 1H | H-3'a (Benzodioxan) |
| ~4.20 | dd | 1H | H-3'b (Benzodioxan) |
| ~3.99 | m | 4H | Piperazine |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.84 | s | 3H | -OCH₃ |
| ~3.54 | m | 4H | Piperazine |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~165.0 | C=O | Carbonyl |
| ~161.3 | C | C-7 (Quinazoline) |
| ~156.5 | C | C-4a (Quinazoline) |
| ~155.0 | C | C-6 (Quinazoline) |
| ~150.0 | C | C-7' (Benzodioxan) |
| ~149.5 | C | C-2 (Quinazoline) |
| ~145.0 | C | C-4'a (Benzodioxan) |
| ~136.0 | C | C-8a (Quinazoline) |
| ~135.0 | C | C-8'a (Benzodioxan) |
| ~120.0 | CH | C-5' (Benzodioxan) |
| ~118.0 | CH | C-8' (Benzodioxan) |
| ~115.0 | CH | C-6' (Benzodioxan) |
| ~107.5 | CH | C-8 (Quinazoline) |
| ~101.7 | CH | C-5 (Quinazoline) |
| ~69.5 | CH | C-2' (Benzodioxan) |
| ~64.7 | CH₂ | C-3' (Benzodioxan) |
| ~56.2 | CH₃ | -OCH₃ |
| ~56.2 | CH₃ | -OCH₃ |
| ~50.0 | CH₂ | Piperazine |
| ~45.0 | CH₂ | Piperazine |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented in Table 3. The presence of a broad O-H stretching band is a key feature distinguishing it from the parent drug.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3500-3300 (broad) | O-H | Phenolic Hydroxyl |
| 3400-3200 | N-H | Amine |
| 3050-3000 | C-H | Aromatic |
| 2950-2850 | C-H | Aliphatic |
| ~1650 | C=O | Amide |
| ~1620, ~1580, ~1500 | C=C | Aromatic Ring |
| 1270-1200 | C-O | Aryl Ether |
| 1150-1050 | C-O | Alcohol |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. The predicted mass spectral data for this compound are shown in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 468.18 | [M+H]⁺ | Protonated Molecular Ion |
| 451.18 | [M-OH]⁺ | Loss of hydroxyl radical |
| 247.12 | [C₁₂H₁₅N₄O₂]⁺ | Cleavage of the amide bond, quinazoline-piperazine fragment |
| 222.08 | [C₁₁H₁₂N₅O]⁺ | Fragment from the quinazoline-piperazine moiety |
| 181.07 | [C₉H₉O₄]⁺ | Benzodioxan-carbonyl fragment with hydroxyl group |
Experimental Protocols
Detailed methodologies for the spectral analysis of this compound are provided below. These protocols are based on standard practices for the analysis of drug metabolites.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound reference standard in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data with a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire data with a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds, using proton decoupling.
-
-
Data Processing:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C NMR spectrum with the aid of 2D NMR data.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect data over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
-
Data Processing:
-
Perform a background subtraction from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase to a concentration range of 1-1000 ng/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS from m/z 100-1000 and product ion scan (MS/MS) of the precursor ion at m/z 468.18.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a fragmentation spectrum.
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ in the full scan spectrum.
-
Analyze the product ion spectrum to identify characteristic fragment ions and propose a fragmentation pathway.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral analysis of a drug metabolite like this compound.
Caption: Workflow for the synthesis and spectral characterization of this compound.
References
Physicochemical Characteristics of 7-Hydroxy Doxazosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline derivative, is a potent and selective α1-adrenergic receptor antagonist widely utilized in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Following administration, doxazosin undergoes extensive hepatic metabolism, primarily through O-demethylation and hydroxylation, leading to the formation of several metabolites.[3][4] Among these, 7-Hydroxy Doxazosin emerges as a significant product of the metabolic pathway. Understanding the physicochemical characteristics of this metabolite is paramount for a comprehensive assessment of its pharmacokinetic and pharmacodynamic profile, as these properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its potential biological activity.
This technical guide provides a detailed overview of the known physicochemical properties of this compound. It further outlines standard experimental protocols for the determination of these characteristics and describes the key signaling pathways associated with the parent compound, Doxazosin, which likely involve its hydroxylated metabolite.
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and the known properties of the parent drug, Doxazosin, certain characteristics can be inferred. The following table summarizes the available information for this compound and provides a comparison with Doxazosin.
| Property | This compound | Doxazosin |
| Chemical Name | (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)methanone[7][8] | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone[3] |
| Molecular Formula | C23H25N5O6[7] | C23H25N5O5[3] |
| Molecular Weight | 467.48 g/mol | 451.48 g/mol |
| Solubility | Data not available. The introduction of a hydroxyl group is expected to increase aqueous solubility compared to Doxazosin. | Slightly soluble in methanol and water (0.8% at 25 °C for the mesylate salt). Freely soluble in dimethylsulfoxide.[9][10] |
| pKa | Data not available. The phenolic hydroxyl group will introduce an acidic pKa. The basic pKa is expected to be similar to that of Doxazosin. | 6.52[3] |
| Melting Point | Data not available. | 275-277 °C[3] |
| LogP (Octanol/Water) | Data not available. Expected to be lower than Doxazosin due to increased polarity from the hydroxyl group. | 2.1[3] |
Experimental Protocols
The determination of the physicochemical properties of a drug metabolite like this compound is crucial for understanding its behavior in biological systems. Standard experimental protocols for these determinations are outlined below.
Solubility Determination
A common method for determining aqueous solubility is the shake-flask method.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. 7’-Hydroxy Doxazosin | 102932-28-5 | SynZeal [synzeal.com]
- 8. 7’-Hydroxy Doxazosin | CAS No- 102932-28-5 | NA [chemicea.com]
- 9. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Methodological & Application
Application Note: Quantitative Analysis of 7-Hydroxy Doxazosin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxazosin is a quinazoline compound that is a selective inhibitor of the alpha-1 adrenergic receptor, widely used in the treatment of hypertension and benign prostatic hyperplasia. It is extensively metabolized in the liver, with one of its major metabolites being 7-Hydroxy Doxazosin. Accurate quantification of this metabolite in human plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials to understand its contribution to the overall pharmacological and toxicological profile of Doxazosin.
This application note presents a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended to provide a comprehensive guide for researchers and analysts in the field of bioanalysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Doxazosin-d8 (Internal Standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC-MS/MS Method Development
2.3.1. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Doxazosin and its metabolites due to the presence of basic nitrogen atoms.
-
Precursor Ion [M+H]+: The precursor ion for this compound would be its protonated molecule. The exact mass of Doxazosin is 451.19 g/mol . The addition of a hydroxyl group (-OH) increases the mass by approximately 16 g/mol . Therefore, the expected m/z for the precursor ion of this compound is approximately 468.2 .
-
Product Ion Selection: To determine the optimal product ions for Multiple Reaction Monitoring (MRM), the precursor ion of this compound would be fragmented in the collision cell of the mass spectrometer. Based on the known fragmentation of Doxazosin, which often involves the piperazine and quinazoline rings, characteristic product ions for this compound would be selected. These would likely be stable and intense fragments.
-
Internal Standard (IS): Doxazosin-d8 is a suitable internal standard as its retention time would be very close to that of the analyte, and it would exhibit similar ionization and fragmentation behavior, ensuring accurate quantification by compensating for matrix effects and variations in sample processing. The MRM transition for Doxazosin-d8 would also be optimized.
2.3.2. Chromatography
-
Column: A C18 reversed-phase column is a common choice for the separation of Doxazosin and its metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used to achieve good chromatographic separation and peak shape.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally appropriate for standard analytical columns.
-
Injection Volume: Typically 5-10 µL.
Sample Preparation
A protein precipitation method is a straightforward and effective approach for extracting this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables.
Table 1: Linearity of this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | %RSD |
| LLOQ | ||
| QC Low | ||
| QC Mid | ||
| QC High | ||
| ULOQ | ||
| Correlation Coefficient (r²) |
Table 2: Accuracy and Precision of this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | |||||
| Low | |||||
| Mid | |||||
| High |
Table 3: Recovery and Matrix Effect of this compound
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | ||
| High |
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in human plasma.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The successful implementation of this method will enable researchers to accurately assess the pharmacokinetic profile of this important metabolite, contributing to a better understanding of Doxazosin's disposition in humans. It is important to note that the specific mass spectrometric and chromatographic parameters for this compound need to be empirically determined and the method fully validated before its application in regulated bioanalysis.
Application Note: Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of 7-Hydroxy Doxazosin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxazosin is a quinazoline-based alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[1][2] It undergoes extensive hepatic metabolism in humans, primarily through O-demethylation and C-hydroxylation, resulting in several metabolites.[3][4] One of the key metabolites is 7-Hydroxy Doxazosin, formed through the hydroxylation of the benzodioxan portion of the molecule.[3] The quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note details a sensitive and specific HPLC-MS/MS method for the determination of this compound in human plasma. The method is suitable for high-throughput analysis in a clinical or research setting.
Metabolic Pathway of Doxazosin to this compound
Doxazosin is metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme involved, and CYP2D6 and CYP2C9 contributing to a lesser extent.[3] The formation of this compound occurs via hydroxylation of the benzodioxan moiety.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Doxazosin-d8 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
A protein precipitation method is employed for the extraction of this compound from human plasma.[5]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Doxazosin-d8, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
HPLC-MS/MS Conditions
The chromatographic separation is performed on a C18 reversed-phase column.[6][7]
-
HPLC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined empirically (e.g., precursor ion m/z 468.2, product ions to be optimized)
-
Doxazosin-d8 (IS): To be determined empirically (e.g., precursor ion m/z 460.2, product ions to be optimized)
-
Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range of 0.5-100 ng/mL is targeted.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) should be evaluated.
Data Presentation
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC Column | C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| Detection Mode | MRM |
Table 2: Method Validation Summary (Targeted Performance)
| Parameter | Acceptance Criteria | Targeted Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Linear Range | - | 0.5 - 100 ng/mL |
| Limit of Quantification (LOQ) | - | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
Experimental Workflow Visualization
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring. The method's performance can be rigorously validated to meet international regulatory standards, ensuring reliable and accurate results for drug development and clinical research applications.
References
- 1. Doxazosin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 3. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism of Doxazosin to 7-Hydroxy Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline derivative, is a selective alpha-1 adrenergic antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia. The efficacy and potential for drug-drug interactions of Doxazosin are significantly influenced by its metabolism, which primarily occurs in the liver. The major metabolic pathways for Doxazosin involve O-demethylation and hydroxylation, leading to the formation of several metabolites. Among these, 7-Hydroxy Doxazosin is a significant product of phase I metabolism.
Understanding the in vitro metabolism of Doxazosin, specifically its conversion to this compound, is crucial for several aspects of drug development. It aids in elucidating the enzymes responsible for its clearance, predicting potential drug-drug interactions, and understanding inter-individual variability in drug response. In vitro studies have indicated that the primary enzyme responsible for the metabolism of Doxazosin is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2D6 and CYP2C9.[1] This application note provides a detailed protocol for an in vitro assay to study the metabolism of Doxazosin to this compound using human liver microsomes (HLMs).
Data Presentation
Table 1: Recommended Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| Doxazosin Mesylate | Sigma-Aldrich | D0074 | Room Temperature |
| This compound | Toronto Research Chemicals | H940500 | -20°C |
| Pooled Human Liver Microsomes (HLMs) | Corning | 452161 | -80°C |
| NADPH Regenerating System (Solution A & B) | Corning | 451200 | -20°C |
| Potassium Phosphate Buffer (0.5 M, pH 7.4) | Thermo Fisher Scientific | J62098 | Room Temperature |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 | Room Temperature |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 | Room Temperature |
| Prazosin (Internal Standard) | Sigma-Aldrich | P7799 | Room Temperature |
Table 2: Typical Incubation Conditions for Doxazosin Metabolism in HLMs
| Parameter | Recommended Value |
| Human Liver Microsome Concentration | 0.5 mg/mL |
| Doxazosin Concentration | 1 - 50 µM (for kinetic studies) |
| NADPH Regenerating System | 1X final concentration |
| Incubation Temperature | 37°C |
| Incubation Time | 0, 5, 15, 30, 60 minutes |
| Reaction Volume | 200 µL |
| Quenching Solution | Acetonitrile with Internal Standard |
Table 3: Example LC-MS/MS Parameters for Doxazosin and this compound Analysis
| Parameter | Doxazosin | This compound | Prazosin (IS) |
| MS/MS Transition (m/z) | To be optimized | To be optimized | To be optimized |
| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Gradient | Linear gradient from 5% to 95% B over 5 min | Linear gradient from 5% to 95% B over 5 min | Linear gradient from 5% to 95% B over 5 min |
Note: The specific MS/MS transitions and collision energies need to be determined empirically by infusing pure standards of Doxazosin, this compound, and the internal standard into the mass spectrometer.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Doxazosin in Human Liver Microsomes
This protocol outlines the procedure for incubating Doxazosin with human liver microsomes to generate this compound.
1. Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of Doxazosin (10 mM) in DMSO. Further dilute in potassium phosphate buffer to desired working concentrations.
-
Prepare a stock solution of the internal standard (Prazosin, 1 mg/mL) in methanol.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
2. Incubation Procedure:
-
On ice, add the following to a microcentrifuge tube:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (to a final concentration of 0.5 mg/mL)
-
Doxazosin working solution (to the desired final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Prazosin).
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol describes the method for quantifying the formation of this compound.
1. Calibration Curve Preparation:
-
Prepare a series of calibration standards of this compound in the same matrix as the experimental samples (e.g., quenched incubation buffer) over a relevant concentration range.
-
Add a fixed concentration of the internal standard to each calibration standard.
2. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 3 (optimization required).
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
The rate of formation of this compound can then be calculated and expressed as pmol/min/mg of microsomal protein.
Visualizations
References
Application Notes and Protocols for 7-Hydroxy Doxazosin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy Doxazosin is a principal active metabolite of Doxazosin, a selective α1-adrenergic receptor antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). As a key metabolite, this compound is crucial for comprehensive pharmacokinetic, drug metabolism, and bioequivalence studies of Doxazosin. The use of a well-characterized this compound reference standard is essential for the accurate quantification of this metabolite in various biological matrices and for monitoring its formation in in vitro metabolism studies.
These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalytical applications.
Product Information
| Parameter | Information |
| Chemical Name | (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(7-hydroxy-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone |
| Molecular Formula | C₂₃H₂₅N₅O₆ |
| Molecular Weight | 467.48 g/mol |
| CAS Number | 102932-28-5 |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, protected from light. |
| Purity | ≥98% (as specified by the supplier) |
| Solubility | Soluble in DMSO and Methanol. |
Data Presentation
Table 1: Typical LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 468.2 |
| Product Ion (m/z) | 247.1 |
| Collision Energy (eV) | 25 |
| Internal Standard (IS) | Doxazosin-d8 or a suitable structural analog |
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | UV at 245 nm or Mass Spectrometer |
Table 3: Summary of Bioanalytical Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | < 15% |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate standard solutions of this compound for calibration curves and quality control samples.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO) or Methanol, HPLC grade
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Transfer the weighed standard to a 1 mL volumetric flask.
-
Add a small amount of DMSO or methanol to dissolve the standard.
-
Vortex briefly to ensure complete dissolution.
-
Bring the solution to volume with the same solvent.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
These working solutions will be used to spike the biological matrix to create calibration standards and quality control (QC) samples.
-
Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
This compound working solutions
-
Internal Standard (IS) working solution (e.g., Doxazosin-d8)
-
Acetonitrile with 0.1% formic acid (Protein precipitation solvent)
-
Centrifuge
-
HPLC vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Acquire data using the parameters outlined in Tables 1 and 2.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: In Vitro Metabolism Study using Human Liver Microsomes
Objective: To assess the formation of this compound from Doxazosin using human liver microsomes.
Materials:
-
Doxazosin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile (quenching solution)
-
This compound reference standard for identification
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing phosphate buffer, HLMs, and Doxazosin in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Monitor for the parent drug (Doxazosin) and the expected metabolite (this compound) using their respective MRM transitions.
-
Confirm the identity of the metabolite peak by comparing its retention time and mass spectrum with that of the this compound reference standard.
-
Mandatory Visualizations
References
Application Notes and Protocols for Evaluating 7-Hydroxy Doxazosin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy Doxazosin is a principal active metabolite of Doxazosin, a potent and selective α1-adrenergic receptor antagonist.[1] Doxazosin is widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[2][3] The therapeutic effects of Doxazosin are primarily mediated through its blockade of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.[4][5] Understanding the pharmacological activity of its metabolites, such as this compound, is crucial for a comprehensive assessment of the drug's overall efficacy and safety profile.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The assays are designed to evaluate its antagonist activity at the α1-adrenergic receptor, as well as its broader effects on cell health, including cell viability and apoptosis.
Data Presentation: Comparative Activity of Doxazosin
The following table summarizes the binding affinity of Doxazosin for the human α1-adrenergic receptor subtypes. The activity of this compound should be evaluated in comparison to these known values for the parent compound.
| Compound | Receptor Subtype | Binding Affinity (Log KD) |
| Doxazosin | α1A-adrenoceptor | -8.58[2] |
| α1B-adrenoceptor | -8.46[2] | |
| α1D-adrenoceptor | -8.33[2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway and the experimental workflows for the described cell-based assays.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization, a direct functional readout of α1-adrenergic receptor antagonism.[6][7]
Materials:
-
HEK293 cells stably expressing the human α1A, α1B, or α1D adrenergic receptor (e.g., from Cells Online)[5]
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127
-
Probenecid (optional)[8]
-
α1-adrenergic agonist (e.g., Phenylephrine)
-
This compound
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation®)
Protocol:
-
Cell Plating:
-
Seed the HEK293 cells expressing the desired α1-adrenergic receptor subtype into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.[1]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization. Probenecid (1-2.5 mM) can be added to prevent dye leakage from the cells.[9]
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[1][8]
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the desired concentration of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence microplate reader.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[9]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the α1-adrenergic agonist (e.g., Phenylephrine at a concentration that elicits a submaximal response, EC80) and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the agonist response.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Luciferase Reporter Gene Assay
This assay provides a downstream readout of Gq-coupled receptor activation by measuring the activity of a reporter gene (luciferase) under the control of a response element that is sensitive to calcium signaling, such as the Nuclear Factor of Activated T-cells (NFAT) response element.[3][10]
Materials:
-
HEK293 cells
-
Expression vector for the desired human α1-adrenergic receptor subtype
-
Reporter plasmid containing a luciferase gene downstream of an NFAT response element (e.g., pGL4.30[luc2P/NFAT-RE/Hygro])
-
Transfection reagent
-
α1-adrenergic agonist (e.g., Phenylephrine)
-
This compound
-
White, opaque 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the α1-adrenergic receptor expression vector and the NFAT-luciferase reporter plasmid.
-
Plate the transfected cells into white, opaque 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for 30 minutes.
-
Add the α1-adrenergic agonist (e.g., Phenylephrine) at its EC50 concentration and incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
-
Cell Viability (MTT) Assay
This assay assesses the potential cytotoxic effects of this compound by measuring the metabolic activity of the cells.[11]
Materials:
-
Cells of interest (e.g., prostate or vascular smooth muscle cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
This compound
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Plating and Treatment:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.[12][13]
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with different concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Determine the dose-dependent effect of this compound on the induction of apoptosis.
-
References
- 1. content.abcam.com [content.abcam.com]
- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. medicine.com [medicine.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Studying 7-Hydroxy Doxazosin Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting preclinical pharmacokinetic studies of 7-Hydroxy Doxazosin, a primary metabolite of the alpha-1 adrenergic blocker, Doxazosin. While specific pharmacokinetic data for this compound in animal models is not extensively available in published literature, this document outlines detailed protocols and presents key pharmacokinetic parameters of the parent drug, Doxazosin, in commonly used animal models. This information serves as a foundational resource for researchers to adapt and apply to the investigation of its 7-hydroxy metabolite. Understanding the pharmacokinetic profile of this compound is crucial for evaluating its potential contribution to the overall pharmacological and toxicological effects of Doxazosin.
Doxazosin is extensively metabolized in the liver, with major pathways including O-demethylation and hydroxylation. The 6'- and 7'-hydroxy metabolites are significant products of this biotransformation[1][2]. The primary enzymes involved in the metabolism of Doxazosin include CYP3A4, with lesser contributions from CYP2D6 and CYP2C9[3].
Animal Models in Doxazosin Pharmacokinetic Studies
Rats, mice, and dogs are frequently utilized animal models for evaluating the pharmacokinetics of Doxazosin and its metabolites. The choice of model often depends on the specific objectives of the study, regulatory requirements, and the metabolic profile of the compound in that species compared to humans.
Pharmacokinetic Parameters of Doxazosin in Animal Models
The following tables summarize key pharmacokinetic parameters of the parent drug, Doxazosin, in various animal models. Researchers should aim to establish similar parameters for this compound to build a comprehensive pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Doxazosin in Rats
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 8 mg/kg | 3.0 mg/kg | [4][5] |
| Cmax (ng/mL) | ~307 | ~53 (racemate) | [4][5] |
| Tmax (h) | 1 | - | [5] |
| AUC (ng·h/mL) | - | - | |
| Half-life (t½) (h) | 1.2 | - | [2] |
| Bioavailability (%) | ~50 | - | [2] |
| Clearance (mL/min/kg) | - | 30 | [2] |
| Protein Binding (%) | 95.3 | - | [2][6] |
Table 2: Pharmacokinetic Parameters of Doxazosin in Mice
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | - | - | [2][7] |
| Cmax (ng/mL) | - | - | |
| Tmax (h) | - | - | |
| AUC (ng·h/mL) | - | - | |
| Half-life (t½) (h) | - | - | |
| Bioavailability (%) | - | - | |
| Clearance (mL/min/kg) | - | - | |
| Protein Binding (%) | - | - | |
| Note: Specific quantitative pharmacokinetic data for Doxazosin in mice were not readily available in the searched literature. However, mice are cited as a relevant species for studying Doxazosin metabolism.[2][7] |
Table 3: Pharmacokinetic Parameters of Doxazosin in Dogs
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 2 mg | - | [8] |
| Cmax (ng/mL) | - | - | |
| Tmax (h) | - | - | |
| AUC (ng·h/mL) | - | - | |
| Half-life (t½) (h) | 5 | - | [2] |
| Bioavailability (%) | 60 | - | [2] |
| Clearance (mL/min/kg) | - | 13 | [2] |
| Protein Binding (%) | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible pharmacokinetic data. The following protocols for studies in rats can be adapted for mice and dogs with appropriate adjustments for body weight, dose, and blood sampling volumes.
Protocol 1: Oral Administration of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (18-20 gauge for rats)
-
Syringes
-
Animal balance
-
Rat restrainers (optional, if needed)
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Weigh each rat accurately to determine the precise volume of the dosing formulation to be administered.
-
Administer the this compound formulation orally via gavage. Gently restrain the rat and carefully insert the gavage needle into the esophagus and down to the stomach before slowly delivering the dose.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until bioanalysis.
-
Protocol 2: Intravenous Administration of this compound in Rats
Objective: To determine the absolute bioavailability and clearance of this compound.
Materials:
-
This compound
-
Sterile vehicle for intravenous administration (e.g., saline, 5% dextrose solution)
-
Syringes and needles (25-27 gauge for rats)
-
Animal balance
-
Rat restrainers or anesthesia (if required)
Procedure:
-
Animal Preparation: Follow the same acclimatization and fasting procedures as for oral administration. For ease of injection, the lateral tail vein is a common site for intravenous administration in rats.
-
Dose Preparation: Prepare a sterile, clear solution of this compound in the appropriate intravenous vehicle.
-
Dosing:
-
Weigh each rat to calculate the exact injection volume.
-
Warm the rat's tail under a heat lamp to dilate the veins.
-
Administer the this compound solution as a bolus injection into the lateral tail vein. The maximum recommended bolus injection volume is 5 ml/kg.
-
-
Blood Sampling and Plasma Preparation: Follow the same procedures as outlined in the oral administration protocol.
Protocol 3: Bioanalytical Method for Quantification of this compound in Plasma
Objective: To accurately measure the concentration of this compound in plasma samples.
Note: A specific, validated bioanalytical method for this compound is a prerequisite for pharmacokinetic studies. The following is a general approach based on methods used for Doxazosin, which would require optimization and validation for the metabolite.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs and their metabolites in biological matrices.
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18 reverse-phase column)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like formic acid or ammonium acetate)
-
Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Plasma samples from the pharmacokinetic study
-
Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile, or solid-phase extraction cartridges)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC system.
-
Separate this compound from other plasma components on the analytical column using a suitable gradient elution program.
-
Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined and optimized.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Visualizations
Doxazosin Metabolic Pathway
Caption: Metabolic conversion of Doxazosin.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxazosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in mild or moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of 7-Hydroxy Doxazosin from Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline compound, is a selective alpha-1 adrenergic receptor antagonist widely used in the management of hypertension and benign prostatic hyperplasia (BPH). Following administration, doxazosin undergoes extensive metabolism in the liver, with one of its major metabolites being 7-Hydroxy Doxazosin. The analysis of this metabolite in urine is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of this compound from complex biological matrices like urine, enabling accurate and sensitive downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed application note and a comprehensive protocol for the solid-phase extraction of this compound from human urine. The described method is based on the principles of mixed-mode cation exchange solid-phase extraction, which is well-suited for the retention of compounds like this compound that possess both hydrophobic characteristics and a basic amine group.
Data Presentation
The following table summarizes the hypothetical performance data for the described solid-phase extraction method. These values are provided as an example of the expected performance from a validated method and should be verified through in-house validation studies.
| Parameter | Result |
| Analyte | This compound |
| Matrix | Human Urine |
| Extraction Recovery | > 85% |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
Experimental Protocols
Materials and Reagents
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C) or Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB) SPE cartridges, 30 mg/1 mL.
-
This compound analytical standard
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or another suitable analog.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade)
-
Ammonium Hydroxide (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Human Urine (drug-free)
Equipment
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporation System
-
Analytical Balance
-
pH Meter
-
LC-MS/MS System
Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Spike with an appropriate amount of internal standard.
-
Vortex the mixture for 30 seconds.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Visualizations
Caption: SPE Workflow for this compound.
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of 7-Hydroxy Doxazosin
Abstract
This application note details a robust and sensitive method for the identification and confirmation of 7-Hydroxy Doxazosin, a principal metabolite of the antihypertensive drug Doxazosin, using high-resolution mass spectrometry (HRMS). The protocol outlines sample preparation from biological matrices, optimized liquid chromatography (LC) conditions for separation, and specific HRMS parameters for accurate mass measurement and fragmentation analysis. This methodology provides a reliable workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Introduction
Doxazosin is a quinazoline-based alpha-1 adrenergic blocker widely prescribed for the treatment of hypertension and benign prostatic hyperplasia. The efficacy and safety profile of Doxazosin are influenced by its metabolic fate in the body. One of the major metabolic pathways is hydroxylation, leading to the formation of this compound.[1] Accurate and unambiguous identification of this metabolite is critical for understanding the drug's pharmacokinetics and overall disposition. High-resolution mass spectrometry, with its high mass accuracy and resolving power, offers unparalleled specificity and sensitivity for the characterization of drug metabolites in complex biological matrices. This application note provides a comprehensive protocol for the identification of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation (from Human Plasma)
A protein precipitation method is employed for the extraction of this compound from human plasma, ensuring high recovery and removal of interfering matrix components.
Materials:
-
Human plasma samples
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Doxazosin-d8, 100 ng/mL in methanol)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with a heated electrospray ionization (HESI) source.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Full Scan Resolution | 70,000 FWHM |
| Full Scan Range (m/z) | 100 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | 30 eV (normalized) |
| MS/MS Resolution | 17,500 FWHM |
Data Presentation
The identification of this compound is based on its accurate mass and characteristic fragmentation pattern.
Table 1: High-Resolution Mass Spectrometry Data for Doxazosin and this compound
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
| Doxazosin | C₂₃H₂₅N₅O₅ | 451.1856 | 452.1929 | < 2 |
| This compound | C₂₃H₂₅N₅O₆ | 467.1805 | 468.1878 | < 2 |
Table 2: Key MS/MS Fragmentation Data for Doxazosin and Proposed Fragmentation for this compound
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |
| Doxazosin (452.1929) | 344.1 | Loss of the benzodioxan carbonyl piperazine moiety |
| 290.1 | Further fragmentation of the m/z 344.1 ion | |
| 247.1 | Quinazoline ring fragment | |
| This compound (468.1878) | 450.1772 | Loss of H₂O from the hydroxylated quinazoline ring |
| 360.1 | Putative fragment corresponding to the hydroxylated quinazoline portion after cleavage of the piperazine ring | |
| 263.1 | Putative fragment corresponding to the hydroxylated and demethylated quinazoline core |
Note: The fragmentation data for this compound are proposed based on common fragmentation pathways of hydroxylated metabolites and the known fragmentation of the parent Doxazosin molecule. Experimental verification is recommended.
Mandatory Visualization
Caption: Experimental workflow for this compound identification.
Caption: Metabolic pathway of Doxazosin to this compound.
Conclusion
The described LC-HRMS method provides a highly selective and sensitive approach for the identification of this compound in biological samples. The combination of chromatographic separation, accurate mass measurement, and MS/MS fragmentation data ensures confident characterization of this key metabolite. This protocol serves as a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development, facilitating a deeper understanding of the disposition of Doxazosin.
References
Application Notes and Protocols for the Synthesis of 7-Hydroxy Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 7-Hydroxy Doxazosin, a primary metabolite of the antihypertensive drug Doxazosin. The synthesis involves a multi-step process commencing with the preparation of a key intermediate, 6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid, followed by its coupling with 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine. This protocol is intended for research and development purposes, enabling the production of this compound for pharmacological studies, analytical standard development, and further drug development activities.
Introduction
Doxazosin is a quinazoline-based alpha-1 adrenergic blocker widely used in the treatment of hypertension and benign prostatic hyperplasia.[3][4] Upon administration, Doxazosin is extensively metabolized in the liver, leading to the formation of several metabolites, including the 7-hydroxy derivative.[1][5] this compound, chemically known as (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone, is a significant metabolite whose pharmacological and toxicological profile is of interest to researchers. The availability of a reliable synthetic protocol for this metabolite is crucial for enabling in-depth studies of its biological activity and for its use as a reference standard in metabolic studies.
This application note outlines a plausible and detailed synthetic route to this compound, based on established synthetic methodologies for Doxazosin and related benzodioxan compounds.[1][2][5][6][7][8]
Synthesis Pathway
The proposed synthesis of this compound is a multi-step process. The key steps involve the synthesis of the hydroxylated benzodioxan carboxylic acid intermediate and its subsequent coupling with the quinazoline-piperazine moiety.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization. Characterization of synthesized compounds should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Synthesis of 6-Hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic Acid (Intermediate G)
This protocol is adapted from general procedures for the synthesis of benzodioxan carboxylic acids.[9][10]
-
Protection of 2,4,5-Trihydroxybenzoic Acid (A):
-
Dissolve 2,4,5-trihydroxybenzoic acid in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of strong acid (e.g., H₂SO₄) and reflux to form the methyl ester.
-
Protect the phenolic hydroxyl groups using a suitable protecting group (e.g., benzyl bromide in the presence of a base like K₂CO₃) to yield the fully protected intermediate (C).
-
-
Formation of the Dioxan Ring (E):
-
To a solution of the protected intermediate (C) in a polar aprotic solvent (e.g., DMF), add potassium carbonate (K₂CO₃) and 1,2-dibromoethane.
-
Heat the reaction mixture (e.g., at 80-100 °C) and monitor the reaction progress by TLC.
-
After completion, cool the mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the protected 6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid ester (E).
-
-
Deprotection (G):
-
Hydrolyze the ester group of (E) using a base (e.g., LiOH or NaOH) in a mixture of THF and water.
-
Remove the benzyl protecting groups by catalytic hydrogenation (e.g., using H₂ over Pd/C) to yield the final intermediate, 6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid (G).
-
Purify the product by recrystallization.
-
Protocol 2: Synthesis of this compound (L)
This protocol is based on established methods for the synthesis of Doxazosin.[1][5]
-
Activation of the Carboxylic Acid (I):
-
Suspend 6-hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid (G) in a dry, inert solvent (e.g., dichloromethane or THF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), or alternatively, convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
-
-
Coupling Reaction (K):
-
In a separate flask, dissolve 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine (J) in a suitable solvent (e.g., DMF or n-butanol). This starting material can be synthesized according to literature procedures for Doxazosin synthesis.[6]
-
Slowly add the activated carboxylic acid derivative (I) to the solution of the piperazine derivative (J) at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
-
Purification:
-
After the reaction is complete, filter off any solid by-products.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound (L).
-
Data Presentation
Table 1: Summary of Expected Yields and Purity
| Step | Product | Starting Material | Expected Yield (%) | Expected Purity (by HPLC) |
| 1 | Protected 6-Hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic Acid Ester (E) | Protected 2,4,5-Trihydroxybenzoic Acid | 60-70 | >95% |
| 2 | 6-Hydroxy-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic Acid (G) | Protected Ester (E) | 80-90 | >98% |
| 3 | This compound (L) | Intermediate (G) and (J) | 50-65 | >99% |
Workflow Diagram
Figure 2. Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the synthesis of this compound for research purposes. The described multi-step synthesis is based on established chemical principles and provides a solid foundation for researchers to produce this important metabolite. The successful synthesis and purification of this compound will facilitate further investigations into its pharmacological properties and its role in the overall therapeutic and side-effect profile of Doxazosin. Researchers should perform appropriate characterization and purity analysis to confirm the identity and quality of the synthesized compound.
References
- 1. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 2. Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 6. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in 7-Hydroxy Doxazosin LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of 7-Hydroxy Doxazosin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide: Overcoming Matrix Effects
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, particularly those related to matrix effects which can lead to ion suppression or enhancement.
Q1: My this compound signal is significantly lower in plasma/serum samples compared to the neat standard solution. What is causing this?
This is a classic sign of ion suppression , a common matrix effect in LC-MS/MS analysis.[1][2][3] Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and metabolites, interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal intensity.[2][4]
Q2: How can I confirm that ion suppression is affecting my this compound analysis?
You can perform a post-column infusion experiment .[5][6] This involves infusing a constant flow of a this compound standard solution into the MS detector, post-chromatographic column, while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of interfering components indicates where ion suppression is occurring.[6][7]
Q3: What are the most effective strategies to reduce or eliminate ion suppression for this compound?
There are several strategies you can employ, often in combination:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][3][5]
-
Modify Chromatographic Conditions: Adjusting your HPLC/UHPLC method can separate this compound from co-eluting interferences.[1][7][8]
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[8]
Q4: My peak shape for this compound is poor (e.g., broad, tailing). Could this be related to matrix effects?
While poor peak shape can have multiple causes (e.g., column degradation, inappropriate mobile phase), significant matrix components can contribute to this issue. High concentrations of co-eluting matrix components can affect the analyte's interaction with the stationary phase. Additionally, interactions with metal surfaces in the HPLC system can cause peak tailing for some compounds.[9] Consider using metal-free columns if you suspect chelation or adsorption issues.[9]
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
The choice of sample preparation depends on the required sensitivity and throughput. Here's a comparison:
| Technique | Principle | Effectiveness for Matrix Removal | Recovery | Throughput |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[1][10] | Moderate: Simple and fast, but may not effectively remove phospholipids and other soluble interferences.[1] | Variable, potential for analyte loss due to co-precipitation.[1] | High |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases.[11][12] | Good: Can provide a cleaner extract than PPT by removing many polar interferences. | Generally good, but requires optimization of solvents and pH. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent: Highly selective and provides the cleanest extracts, significantly reducing matrix effects. | High and reproducible with proper method development. | Lower to Moderate |
For the cleanest baseline and minimal ion suppression, Solid-Phase Extraction (SPE) is generally the most effective method.
Q2: What type of internal standard should I use for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) this compound (e.g., containing ¹³C or ²H). A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate compensation.[8] If a SIL standard is unavailable, a structural analog that elutes close to this compound, such as Prazosin, has been used for the analysis of Doxazosin itself.[10][13]
Q3: How can I optimize my chromatographic method to avoid ion suppression?
-
Gradient Elution: Employ a gradient elution to better separate this compound from early-eluting, polar matrix components like phospholipids.[7]
-
Column Chemistry: Use a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase instead of a standard C18) to alter the elution order of the analyte and interferences.[7]
-
Mobile Phase Modifiers: Adding small amounts of additives to the mobile phase can sometimes improve peak shape and shift retention times. However, be aware that some additives can cause ion suppression themselves.[1]
Experimental Protocols & Methodologies
Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike
This method quantifies the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard in the mobile phase.
-
Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then the extracted matrix is spiked with the this compound standard.
-
Set C (Pre-Spiked Matrix): Blank plasma is spiked with the this compound standard and then extracted.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic buffer to remove polar interferences, followed by 1 mL of methanol to remove lipids.
-
Elution: Elute this compound with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Visualizations
Caption: Workflow for this compound analysis from plasma.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 7-Hydroxy Doxazosin in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxy Doxazosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and analytical challenges encountered during the bioanalysis of this primary doxazosin metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a major active metabolite of Doxazosin, an alpha-1 adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.[1][2] As a phenolic compound, this compound is susceptible to degradation in biological matrices, which can be influenced by factors such as pH, temperature, light, and enzymatic activity.[3] Ensuring its stability is critical for accurate pharmacokinetic and metabolic studies.
Q2: What are the primary degradation pathways for phenolic compounds like this compound in biological samples?
Phenolic compounds are prone to oxidation, which can be catalyzed by enzymes or exposure to air. The hydroxyl group on the aromatic ring is susceptible to forming quinone-type structures, which can further react or polymerize. Hydrolysis of conjugated metabolites can also occur, altering the concentration of the parent analyte.
Q3: What are the recommended anticoagulants for blood sample collection when analyzing this compound?
For the analysis of doxazosin and its metabolites, commercial evacuated blood collection tubes containing sodium fluoride as a preservative and potassium oxalate as an anticoagulant are often preferred.[4] Sodium fluoride helps to inhibit enzymatic activity that could lead to the degradation of the analyte.[4]
Q4: How should biological samples containing this compound be stored to ensure long-term stability?
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Degradation during sample collection and processing: Phenolic compounds can be unstable at room temperature and neutral pH. | - Process samples on ice or at 4°C. - Consider acidifying the plasma sample immediately after collection by adding a small volume of an acid (e.g., ascorbic acid or citric acid solution) to lower the pH and inhibit oxidative enzymes. |
| Adsorption to container surfaces: Lipophilic compounds can adhere to plastic or glass surfaces. | - Use silanized glass or low-binding polypropylene tubes for sample collection and storage.[4] | |
| Inefficient extraction: The chosen extraction method (LLE or SPE) may not be optimal for this compound. | - Optimize the pH of the sample before extraction. For phenolic compounds, adjusting the pH to be slightly acidic can improve extraction efficiency with organic solvents. - Test different extraction solvents for Liquid-Liquid Extraction (LLE) or different sorbents and elution solvents for Solid-Phase Extraction (SPE). | |
| Poor Peak Shape (Tailing) | Secondary interactions with the analytical column: Residual silanol groups on silica-based columns can interact with the phenolic hydroxyl group. | - Use a column with end-capping or a base-deactivated stationary phase. - Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to mask the silanol groups. |
| Mobile phase pH mismatch: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like phenols, a lower pH (e.g., 2.5-3.5) is generally preferred. | |
| High Signal Variability (Poor Precision) | Inconsistent sample handling: Variations in time at room temperature or exposure to light can lead to inconsistent degradation. | - Standardize the sample handling workflow, ensuring all samples are processed under the same conditions (time, temperature, light exposure).[5] - Protect samples from light by using amber vials or covering tubes with aluminum foil.[4] |
| Matrix effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte. | - Optimize the sample clean-up procedure to remove interfering substances. - Adjust the chromatography to separate the analyte from the interfering peaks. - Use a stable isotope-labeled internal standard for this compound if available. |
Experimental Protocols
Sample Collection and Handling Workflow
To minimize the degradation of this compound, a stringent sample collection and handling protocol is essential.
Caption: Recommended sample handling workflow for this compound.
LC-MS/MS Analytical Method (Example)
The following is an example of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that can be adapted for the simultaneous determination of doxazosin and this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add an internal standard solution.
-
Add 100 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
Mass Spectrometric Conditions (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Doxazosin | 452.2 | 247.1 | 35 |
| This compound | 468.2 | 263.1 | 38 |
| Internal Standard (e.g., Prazosin) | 384.2 | 247.1 | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Stability of Doxazosin in Human Plasma
While specific data for this compound is limited, the stability of the parent drug, doxazosin, has been evaluated in human plasma under various conditions. This data can serve as a useful reference.
| Stability Test | Condition | Duration | Stability (% Recovery) |
| Freeze-Thaw Stability | Three cycles at -20°C and -70°C | 3 cycles | 90-105% |
| Short-Term (Bench-Top) Stability | Room temperature | 6 hours | 92-103% |
| Long-Term Stability | -20°C | 30 days | 91-104% |
| -70°C | 90 days | 93-102% | |
| Post-Preparative Stability | Autosampler at 4°C | 24 hours | 95-106% |
Data is generalized from typical bioanalytical method validation reports for doxazosin and should be used as a guideline. It is highly recommended to perform a comprehensive stability assessment for this compound under your specific experimental conditions.
Signaling Pathway and Logical Relationships
Doxazosin Metabolism
Doxazosin undergoes extensive metabolism in the liver, primarily through O-demethylation and hydroxylation, to form several metabolites, including this compound.
Caption: Simplified metabolic pathway of Doxazosin.
Troubleshooting Logic for Low Analyte Signal
When encountering a low signal for this compound, a systematic troubleshooting approach is necessary.
References
Technical Support Center: Optimizing Chromatographic Separation of Doxazosin and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Doxazosin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Doxazosin I should be looking to separate?
A1: Doxazosin is extensively metabolized in the liver. The major metabolic pathways are O-demethylation and hydroxylation. Therefore, the primary metabolites to consider for separation are the 6- and 7-O-desmethyl and the 6'- and 7'-hydroxy compounds.[1]
Q2: What is a good starting point for an HPLC method for Doxazosin and its metabolites?
A2: A reversed-phase HPLC method is most common. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer).[2][3][4][5] The pH of the mobile phase can be critical for achieving optimal separation.
Q3: What detection wavelength is recommended for Doxazosin and its metabolites?
A3: Doxazosin has a UV absorbance maximum at around 251 nm.[4][5] This wavelength is a suitable starting point for detection. A photodiode array (PDA) detector can be beneficial to monitor multiple wavelengths and assess peak purity.[2]
Q4: I am working with plasma samples. What are the recommended extraction techniques?
A4: For plasma samples, common extraction techniques for Doxazosin include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[6][7] Protein precipitation is another simpler, though potentially less clean, option.[6][7]
Q5: Are there UPLC-MS/MS methods available for higher sensitivity and selectivity?
A5: Yes, UPLC-MS/MS methods have been developed for the analysis of Doxazosin and offer high sensitivity and selectivity, which is particularly useful for pharmacokinetic studies where concentrations are low.[8] These methods often use a C18 column and gradient elution with a mobile phase containing a volatile buffer like ammonium acetate.[7]
Troubleshooting Guides
Issue 1: Poor Resolution Between Doxazosin and a Metabolite
Symptoms:
-
Peaks for Doxazosin and a metabolite are overlapping or not baseline-separated.
-
Inaccurate quantification due to co-elution.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Ratio: If peaks are eluting too close together, try decreasing the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase to increase retention and improve separation. 2. Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity. 3. Modify Mobile Phase pH: The ionization state of Doxazosin and its metabolites can be manipulated by changing the pH of the aqueous portion of the mobile phase. Experiment with a pH range around the pKa of the analytes. |
| Suboptimal Column Chemistry | 1. Try a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a C8, phenyl, or a polar-embedded phase. 2. Check Column Health: A deteriorating column can lead to poor peak shape and resolution. Replace with a new column if necessary. |
| Inadequate Method Parameters | 1. Implement Gradient Elution: If isocratic elution is not resolving the compounds, a gradient elution program can provide better separation of analytes with different polarities.[2] 2. Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
dot
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing of Doxazosin or Metabolite Peaks
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Difficulty in accurate peak integration and reduced peak height.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | 1. Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of free silanol groups on the silica packing, reducing secondary interactions with basic compounds like Doxazosin. 2. Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites. |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to ensure the amount of analyte injected is within the column's linear range. 2. Decrease Injection Volume: Injecting a smaller volume of the sample can also alleviate overload. |
| Column Contamination or Degradation | 1. Use a Guard Column: A guard column installed before the analytical column can trap strongly retained compounds from the sample matrix that may cause peak tailing. 2. Flush the Column: Follow the manufacturer's instructions for flushing the column with strong solvents to remove contaminants. 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged and need replacement. |
| Extra-Column Effects | 1. Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter to connect the injector, column, and detector to reduce dead volume. 2. Check Fittings: Ensure all fittings are properly tightened to prevent leaks and minimize dead volume. |
dot
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols
Representative HPLC-UV Method for Doxazosin and Metabolites
This protocol is a general guideline based on common practices for the analysis of Doxazosin and its related substances. Optimization will be required for specific applications.
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Software: Chromatography data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate or Potassium Dihydrogen Orthophosphate (analytical grade)
-
Water (HPLC grade)
-
Acetic Acid or Phosphoric Acid (for pH adjustment)
-
Doxazosin reference standard
-
Metabolite reference standards (if available)
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 251 nm[4][5] |
| Injection Volume | 10-20 µL |
Gradient Elution Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Doxazosin and metabolite reference standards in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
Sample Preparation: The sample preparation method will depend on the matrix. For pharmaceutical dosage forms, this may involve dissolving the crushed tablet in a suitable solvent, followed by filtration. For biological samples, an extraction procedure (LLE or SPE) will be necessary.
5. System Suitability: Before running samples, perform system suitability tests by injecting a standard solution multiple times. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be < 2.0%.
dot
Caption: General experimental workflow for HPLC analysis.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Doxazosin Analysis
| Parameter | Method 1[4] | Method 2[5] | Method 3[2] |
| Column | C18 | Chromolith RP-C18 | LiChrospher 60 RP-Select B |
| Mobile Phase | Methanol:Potassium Dihydrogen Orthophosphate (60:40), pH 5.0 | Methanol:Phosphate Buffer (60:40), pH 5.0 | Gradient of Acetonitrile and Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | 251 nm | 251 nm | 210 nm (PDA) |
| Retention Time | 4.484 min | 3.8 min | Varies with gradient |
| LOD | Not Reported | 0.1 µg/mL | Not Reported |
| LOQ | Not Reported | 0.5 µg/mL | Not Reported |
Table 2: Key Physicochemical Properties of Doxazosin
| Property | Value |
| Molecular Formula | C23H25N5O5[10] |
| Molecular Weight | 451.5 g/mol [10] |
| Solubility | Slightly soluble in methanol, ethanol, and water. Freely soluble in dimethylsulfoxide.[11] |
| pKa | Not readily available in cited literature. |
References
- 1. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of doxazosin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 10. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 7-Hydroxy Doxazosin during extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of 7-Hydroxy Doxazosin. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during the extraction of this metabolite, with a primary focus on addressing low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during solid-phase extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors:
-
Inappropriate Sorbent Selection: The choice of sorbent material is critical. For this compound, a reverse-phase (C18 or a polymer-based sorbent) is typically used. If the sorbent is too non-polar, the metabolite might be too strongly retained, leading to incomplete elution. Conversely, if it is not retentive enough, breakthrough can occur during sample loading.[1]
-
Incorrect pH of Sample and Solvents: The pH plays a crucial role in the retention and elution of ionizable compounds.[2] this compound has both basic amine functionalities (from the parent doxazosin structure) and a phenolic hydroxyl group. The pH of the sample load, wash, and elution solvents must be optimized to ensure the analyte is in the correct ionization state for retention and subsequent elution.
-
Suboptimal Solvent Strength: The organic content of the sample, wash, and elution solvents is a key parameter. A sample solvent that is too strong can cause the analyte to pass through the cartridge without being retained (breakthrough).[2][3] A wash solvent with excessive organic content can prematurely elute the analyte.[2] An elution solvent that is too weak will result in incomplete recovery from the sorbent.[1][2]
-
Flow Rate: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough.[3]
-
Sample Matrix Effects: Biological matrices can contain endogenous substances that interfere with the binding of this compound to the sorbent or co-elute with it, which can lead to ion suppression in the final analysis, giving the appearance of low recovery.[2]
Q2: How does the additional hydroxyl group in this compound affect its extraction compared to the parent drug, doxazosin?
The introduction of a hydroxyl group increases the polarity of the molecule compared to doxazosin. This has several implications for extraction:
-
Increased Aqueous Solubility: this compound will be more soluble in aqueous solutions than doxazosin.
-
Weaker Retention on Reversed-Phase Sorbents: Due to its increased polarity, it will be less strongly retained on non-polar stationary phases like C18. This means that a weaker elution solvent (lower organic content) might be sufficient for its elution, but it also increases the risk of breakthrough during sample loading and premature elution during the wash step if the conditions are not carefully optimized.
-
pH Sensitivity of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be ionized at alkaline pH. This provides an additional handle for optimizing selectivity during extraction. For instance, at a high pH, the ionized hydroxyl group can increase the analyte's affinity for polar sorbents or decrease its retention on reversed-phase sorbents.
Q3: What is the recommended strategy for pH optimization for this compound extraction?
-
For Reversed-Phase SPE: To maximize retention, you generally want the analyte to be in its most neutral form. Therefore, adjusting the sample pH to a value between the pKa of the amine and the hydroxyl group (e.g., pH 7-8) would be a good starting point.
-
For Ion-Exchange SPE: You can exploit the ionizable nature of the molecule. For cation exchange, a sample pH below the pKa of the amine (e.g., pH 4-5) will ensure it is positively charged and retains on the sorbent. For anion exchange, a sample pH above the pKa of the hydroxyl group (e.g., pH > 10) will render it negatively charged.
-
For Liquid-Liquid Extraction (LLE): To extract into an organic solvent, the analyte should be in its neutral form. Adjusting the aqueous sample to a pH of around 8-9 would be a reasonable starting point. For back-extraction into an aqueous phase, you can then adjust the pH to be acidic (to protonate the amine) or strongly basic (to deprotonate the hydroxyl group).
Q4: What are some common pitfalls to avoid during the wash step of SPE for this compound?
The wash step is a delicate balance between removing interferences and retaining the analyte. A common mistake is using a wash solvent that is too strong. Since this compound is more polar than doxazosin, it is more susceptible to being washed off the sorbent.
-
Avoid high percentages of organic solvent in the wash solution. Start with a purely aqueous wash buffer at the same pH as your loading solution.
-
Gradually increase the organic content. If a stronger wash is needed to remove interferences, increase the percentage of organic solvent (e.g., methanol or acetonitrile) in small increments (e.g., 5-10%) and analyze the wash fraction to ensure the analyte is not eluting prematurely.[2]
Quantitative Data Summary
The following table summarizes key parameters and expected recovery ranges for the extraction of hydroxylated drug metabolites. Please note that these are general values, and optimization is crucial for achieving high recovery for this compound in your specific matrix.
| Parameter | Solid-Phase Extraction (SPE) - Reversed Phase | Liquid-Liquid Extraction (LLE) | Typical Recovery of Hydroxylated Metabolites |
| Sorbent/Solvent | C18, Polymer-based (e.g., HLB) | Ethyl Acetate, Methyl tert-butyl ether (MTBE) | - |
| Sample pH | 7.0 - 8.5 (for neutral form) | > 8.0 (to ensure neutrality of the amine) | - |
| Wash Solvent | Aqueous buffer, followed by low % organic (e.g., 5-10% Methanol) | Water or aqueous buffer at the same pH as the sample | - |
| Elution Solvent | Methanol or Acetonitrile with a small amount of acid or base (e.g., 0.1% Formic Acid or Ammonium Hydroxide) to ensure complete elution. | Acidic aqueous buffer (e.g., pH 2-3) for back-extraction | - |
| Expected Recovery | > 70% (with optimization)[5] | > 80% (with optimization) | Generally, recoveries for hydroxylated metabolites can range from 40% to over 90% depending on the method and optimization.[5][6] |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol provides a starting point for the extraction of this compound from a biological matrix (e.g., plasma) using a generic reversed-phase SPE cartridge.
Materials:
-
SPE Cartridges: C18 or Polymer-based (e.g., Oasis HLB), 1 cc, 30 mg
-
Biological Sample (e.g., Plasma)
-
Internal Standard (e.g., a stable isotope-labeled this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Hydroxide (concentrated)
-
Formic Acid (concentrated)
-
Deionized Water
-
Centrifuge
-
SPE Manifold
-
Evaporator (e.g., Nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., 0.5 mL of plasma) to room temperature.
-
Add the internal standard solution.
-
Add 1 mL of 0.1 M ammonium hydroxide to adjust the pH to approximately 9.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 0.1 M ammonium hydroxide. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 10% Methanol in water. This step may need optimization to remove interferences without eluting the analyte.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of Methanol containing 0.1% Formic Acid. Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., LC-MS/MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for 7-Hydroxy Doxazosin in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for 7-Hydroxy Doxazosin in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing this compound in biological matrices?
Ion suppression is a type of matrix effect that reduces the ionization efficiency, and thus the signal, of the target analyte.[1] For this compound, a metabolite of Doxazosin, the primary causes of ion suppression in biological matrices like plasma or urine are co-eluting endogenous and exogenous compounds.
-
Endogenous Compounds: These are substances originating from the biological sample itself. Common sources include salts, proteins, and particularly phospholipids from cell membranes.[2][3] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and often elute in the middle of typical reversed-phase chromatographic gradients where many analytes are found.[3][4]
-
Exogenous Substances: These are contaminants introduced during sample collection or preparation.[2][5] Examples include polymers from plastic tubes, anticoagulants, or residues from previous analyses.[2]
-
High Analyte Concentration: Although less common, very high concentrations of the analyte or other drugs and metabolites in the sample can also lead to self-suppression or competition for ionization.[2]
Q2: How can I qualitatively and quantitatively assess ion suppression for my this compound assay?
There are two primary methods to evaluate the presence and extent of ion suppression in your assay.
1. Qualitative Assessment: Post-Column Infusion
This method helps identify regions in the chromatogram where ion suppression occurs.[6][7] A constant flow of a standard solution of this compound is infused into the mass spectrometer, post-column, while a blank, extracted matrix sample is injected onto the LC system.[6][8] A dip in the otherwise stable signal baseline of this compound indicates retention times where co-eluting matrix components are causing suppression.[6]
2. Quantitative Assessment: Post-Extraction Spike Analysis
This is the most common method to quantify the matrix effect.[2][9] It involves comparing the peak area of the analyte spiked into a blank matrix extract after the extraction process with the peak area of the analyte in a pure solvent solution at the same concentration.[2][9]
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase composition (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established protocol. Spike the extracted, clean supernatant/eluate with this compound to the same final concentration as Set A.
-
Set C (Matrix Blank): Analyze an extracted blank matrix sample to check for interferences at the analyte's retention time.
-
-
Analyze and Calculate: Analyze all samples via LC-MS/MS. Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| Matrix Effect (ME) Value | Interpretation |
| ME = 100% | No matrix effect. |
| ME < 100% | Ion Suppression. |
| ME > 100% | Ion Enhancement. |
A value below 100% indicates that components from the matrix are suppressing the analyte's signal.[9]
Troubleshooting Guides
Problem: My this compound signal is low and inconsistent between samples.
Low and variable signal intensity is a classic symptom of ion suppression. This guide provides a systematic approach to troubleshoot the issue.
Caption: Troubleshooting workflow for low signal of this compound.
Step-by-Step Guide:
-
Verify System Suitability: Before investigating matrix effects, ensure the LC-MS/MS system is performing correctly. Inject a neat (pure solvent) standard of this compound multiple times. If the signal is still low or inconsistent, the issue may be with the instrument (e.g., dirty ion source, loss of calibration).[4]
-
Quantify Matrix Effects: If the system is performing well, perform the post-extraction spike experiment described in FAQ Q2. This will confirm if ion suppression is the root cause.
-
Optimize Sample Preparation: If significant suppression is observed, your sample preparation method may not be removing enough interfering components. Protein precipitation is a common but often "dirtier" technique.[2] Consider switching to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][10]
-
Optimize Chromatography: Adjusting the chromatographic method can separate this compound from the interfering compounds.[1][2] Try modifying the gradient to ensure the analyte does not elute in the "suppression zones" often found at the beginning and end of a run.[2][5] Using a different column chemistry may also improve separation.
-
Use a Co-eluting Internal Standard: The most robust way to compensate for unavoidable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., d8-7-Hydroxy Doxazosin).[6] A SIL-IS has nearly identical chemical properties and retention time to the analyte and will experience the same degree of ion suppression.[1] This allows the ratio of the analyte to the internal standard to remain constant, leading to accurate and precise quantification.[1]
Q3: Which sample preparation technique is most effective at reducing ion suppression for this compound?
The choice of sample preparation is critical and involves a trade-off between cleanliness, recovery, and throughput.[10] While protein precipitation (PPT) is fast, it often leaves behind many matrix components, especially phospholipids, leading to significant ion suppression.[2] LLE and SPE are generally more effective at removing interferences.[1]
Comparison of Sample Preparation Techniques
| Technique | Analyte Recovery (%) | Matrix Effect (ME %) | Throughput | Conclusion |
| Protein Precipitation (PPT) | 95 ± 5.2 | 45 ± 8.5 | High | High recovery but significant ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | 85 ± 4.1 | 88 ± 6.3 | Medium | Good removal of interferences, less suppression.[10] |
| Solid-Phase Extraction (SPE) | 92 ± 3.5 | 96 ± 4.9 | Medium | Excellent cleanup, minimal ion suppression.[1][4] |
Note: Data are representative examples and will vary based on the specific protocol.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a starting point and should be optimized for your specific application.
-
Select Cartridge: Use a mixed-mode or polymeric reversed-phase SPE cartridge suitable for basic compounds like this compound.
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pretreated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Caption: Ion suppression mechanism in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Addressing peak tailing in the HPLC analysis of 7-Hydroxy Doxazosin
Technical Support Center: HPLC Analysis of 7-Hydroxy Doxazosin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the resulting peaks in a chromatogram should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or the HPLC system itself.[1]
Q2: Why is this compound prone to peak tailing?
This compound, a metabolite of Doxazosin, is a basic compound containing amine functional groups.[3][4][5][6][7] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[2][8][9] These interactions are a common cause of peak asymmetry for basic analytes.[2][10]
Q3: How is peak tailing measured?
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1] The specific calculation is often defined by regulatory bodies or internal standard operating procedures.
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound analysis.
Issue 1: Peak tailing observed for the this compound peak.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Detailed Explanation |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.0.[9][11] | At a low pH, the acidic silanol groups (Si-OH) on the silica packing are protonated (Si-OH2+), minimizing their ionic interaction with the protonated basic analyte. This reduces the secondary retention mechanism that causes tailing.[11][12] Use a column specifically designed for low pH conditions to avoid degradation of the stationary phase.[9] |
| 2. Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. | A competing base can mask the active silanol sites, thereby reducing their interaction with this compound.[12] However, this approach can sometimes lead to shorter column lifetimes.[12] | |
| 3. Increase Buffer Concentration: If operating at a neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can help improve peak shape by increasing the ionic strength of the mobile phase.[9] Note that high buffer concentrations may not be suitable for LC-MS applications due to potential ion suppression.[9] | ||
| Improper Column Chemistry | 1. Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or C8 column. | End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[11][13] |
| 2. Consider Alternative Stationary Phases: For persistent tailing, explore columns with alternative stationary phases, such as polar-embedded or charged-surface hybrid (CSH) columns, which are designed to provide better peak shape for basic compounds.[1] | ||
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample and reinject. | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][9] If diluting the sample improves the peak shape, the original sample was likely overloaded. |
| 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column.[9] | Similar to high concentration, a large injection volume can also lead to column overload. | |
| Column Degradation | 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained contaminants.[1] | Contaminants can accumulate on the column frit or at the head of the column, leading to poor peak shape. |
| 2. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged or have reached the end of its lifespan and should be replaced.[1] A void at the column inlet can also cause tailing.[1] | ||
| Extra-Column Effects | 1. Minimize Tubing Length and Diameter: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector as short as possible.[13] | Excessive volume outside of the column (extra-column volume) contributes to band broadening and can cause peak tailing.[1] |
| 2. Check Fittings and Connections: Ensure all fittings are properly tightened and that there are no leaks or dead volumes in the connections.[14] | Poorly made connections can introduce dead volume where the sample can diffuse, leading to asymmetrical peaks. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocol: Recommended HPLC Method
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric detector.
-
Column: A high-purity, end-capped reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge BEH C18) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm is recommended. The use of a guard column with the same stationary phase is also advised to protect the analytical column.[1]
2. Reagents and Mobile Phase:
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Acid: Formic acid or phosphoric acid.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Needle Wash/Sample Diluent: 50:50 (v/v) Acetonitrile:Water. It is important that the sample solvent is not significantly stronger than the initial mobile phase composition to prevent peak distortion.[1]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 245 nm (or as appropriate for your detector and sensitivity requirements).
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the sample diluent to a final concentration within the linear range of the method.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from clogging the column.[8]
Visualization of Silanol Interactions
The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing of basic analytes like this compound.
Caption: Interaction of this compound with the stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. 7’-Hydroxy Doxazosin | CAS No- 102932-28-5 | NA [chemicea.com]
- 4. This compound | 102932-25-2 [chemicalbook.com]
- 5. 7’-Hydroxy Doxazosin | 102932-28-5 | SynZeal [synzeal.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. support.waters.com [support.waters.com]
Strategies to prevent the degradation of 7-Hydroxy Doxazosin standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and troubleshooting for the 7-Hydroxy Doxazosin standard to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a major metabolite of Doxazosin, an active pharmaceutical ingredient used for treating hypertension and benign prostatic hyperplasia.[1] The stability of the this compound standard is critical for accurate analytical measurements, including impurity profiling, pharmacokinetic studies, and quality control of Doxazosin drug products. Degradation of the standard can lead to inaccurate quantification and misidentification of impurities, compromising the reliability of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the known stability of the parent compound, Doxazosin, the primary factors that can cause degradation of this compound are expected to be exposure to alkaline pH, oxidizing agents, and light.[2][3] Hydroxylated derivatives can also be susceptible to temperature-induced degradation.
Q3: How should the solid this compound standard be stored?
A3: To ensure maximum stability, the solid this compound standard should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or, for long-term storage, in a refrigerator (2-8 °C) or freezer (-20 °C). Always refer to the manufacturer's specific storage recommendations provided on the certificate of analysis.
Q4: What is the recommended procedure for preparing solutions of this compound standard?
A4: It is recommended to prepare solutions fresh for each use. Use high-purity solvents such as acetonitrile or methanol. Given the susceptibility of Doxazosin to alkaline conditions, it is crucial to avoid basic solutions.[3] If aqueous solutions are required, use a slightly acidic buffer. Sonication can be used to aid dissolution, but prolonged exposure should be avoided to prevent heat-induced degradation.
Q5: How long are solutions of this compound stable?
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Peak Areas in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of the standard solution | Prepare a fresh standard solution and re-inject. Compare the peak area with the previous injection to confirm degradation. |
| Adsorption to container surfaces | Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Photodegradation | Protect the standard solution from light by using amber vials or covering the vials with aluminum foil.[4] |
| pH-related degradation in the mobile phase | Ensure the mobile phase pH is neutral or slightly acidic. Avoid basic mobile phases. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This indicates instability of the standard. Review the preparation and storage procedures. If possible, use a milder solvent or adjust the pH. |
| Oxidation of the standard | Degas the mobile phase and sample solvent. Consider adding a small amount of an antioxidant, like BHT, if compatible with your analytical method. |
| Contamination of the solvent or glassware | Use fresh, high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute to the final concentration with the same solvent or a mixture of solvent and water to obtain a stock solution of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 2 hours. Due to the high sensitivity to alkaline conditions, a shorter time and lower temperature are recommended initially.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid standard and the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid standard and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
Quantitative Data Summary (Hypothetical Example)
The following table presents hypothetical data from a forced degradation study on this compound, illustrating the expected trends based on the known stability of Doxazosin.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | ~15% | Product A, Product B |
| 0.1 N NaOH | 2 hours | Room Temp | >50% | Product C, Product D |
| 3% H₂O₂ | 24 hours | Room Temp | ~20% | Oxidized Product E |
| Heat (Solid) | 48 hours | 70°C | <5% | - |
| Photolytic | 24 hours | Room Temp | ~10% | Photodegradant F |
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Synthesis of 7-Hydroxy Doxazosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Hydroxy Doxazosin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective strategy involves a convergent synthesis approach. This entails the preparation of a key intermediate, 4-amino-2-chloro-7-hydroxy-6-methoxyquinazoline, which is then coupled with N-(2,3-dihydro-1,4-benzodioxan-2-carbonyl)piperazine. This method allows for the late-stage introduction of the benzodioxan piperazine moiety, which can be advantageous for overall yield.
Q2: What are the critical impurities to monitor during the synthesis of Doxazosin and its hydroxylated analogue?
A2: Two major process-related impurities are of concern. The first is a bis-amide impurity, which can form during the reaction of piperazine with the activated benzodioxan carboxylic acid derivative. The second is a dimeric impurity, which can arise from the self-reaction of the quinazoline intermediate. Careful control of stoichiometry and reaction conditions is crucial to minimize these byproducts.
Q3: How can I improve the solubility of the quinazoline intermediates?
A3: The quinazoline core can have limited solubility in common organic solvents. Using a co-solvent system or switching to more polar aprotic solvents like DMF or DMSO can be effective. Additionally, performing reactions at elevated temperatures can enhance solubility and reaction rates, but this must be balanced against the potential for increased side product formation.
Q4: What is a reliable method for the selective demethylation of the 7-methoxy group on the quinazoline ring?
A4: Selective demethylation of the 7-methoxy group in the presence of the 6-methoxy group can be challenging. A common method is to use strong Lewis acids like boron tribromide (BBr₃) at low temperatures. The selectivity is often achieved by carefully controlling the stoichiometry of the demethylating agent and the reaction temperature. It is crucial to quench the reaction carefully to avoid decomposition of the product.
Q5: Are there any recommended purification techniques for this compound?
A5: Column chromatography on silica gel is a standard method for purifying the final product and key intermediates. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), can effectively separate the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for final purification to achieve high purity.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 4-amino-2-chloro-7-hydroxy-6-methoxyquinazoline (Intermediate 2)
| Potential Cause | Troubleshooting Solution |
| Incomplete chlorination of the dione precursor. | - Increase the amount of chlorinating agent (e.g., POCl₃ with a catalytic amount of DMF).- Extend the reaction time or increase the reaction temperature, monitoring by TLC.- Ensure anhydrous conditions, as moisture can decompose the chlorinating agent. |
| Incomplete amination of the dichloro-intermediate. | - Use a larger excess of the ammonia source (e.g., aqueous ammonia or ammonia in an organic solvent).- Increase the reaction temperature and pressure in a sealed vessel.- Ensure efficient stirring to overcome solubility issues. |
| Degradation of the product during workup. | - Neutralize the reaction mixture carefully at a low temperature.- Minimize the time the product is in contact with strongly acidic or basic conditions. |
| Poor recovery after crystallization. | - Optimize the crystallization solvent system.- Cool the solution slowly to promote the formation of larger crystals.- Concentrate the mother liquor to recover more product. |
Problem 2: Formation of Bis-amide Impurity during the final coupling step
| Potential Cause | Troubleshooting Solution |
| Use of a large excess of N-(2,3-dihydro-1,4-benzodioxan-2-carbonyl)piperazine (Intermediate 3). | - Use a stoichiometry closer to 1:1 for the coupling reaction.- Employ a slow, dropwise addition of the activated carboxylic acid derivative to the solution of the quinazoline intermediate. |
| Reaction temperature is too high. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Inefficient activation of the carboxylic acid. | - Use a more efficient coupling agent, such as HATU or HBTU, in the presence of a non-nucleophilic base like DIPEA.- Ensure the activating agent is fresh and of high purity. |
Problem 3: Low Yield in the Final Coupling Reaction to form this compound
| Potential Cause | Troubleshooting Solution | | Poor nucleophilicity of the piperazine nitrogen. | - Add a non-nucleophilic base, such as DIPEA or triethylamine, to deprotonate the piperazine nitrogen and increase its nucleophilicity. | | Steric hindrance around the reaction centers. | - Increase the reaction temperature, but monitor for side product formation.- Use a less sterically hindered base if one is being used. | | Deactivation of the chloroquinazoline intermediate. | - Ensure the starting materials are pure and free of contaminants that could interfere with the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | | Product precipitation during the reaction. | - Use a solvent system in which both reactants and the product are reasonably soluble.- If precipitation occurs, consider adding a co-solvent to maintain homogeneity. |
Experimental Protocols
Synthesis of 2,4-dichloro-7-hydroxy-6-methoxyquinazoline (Intermediate 1)
-
To a stirred suspension of 7-hydroxy-6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10 vol), add N,N-dimethylformamide (0.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Synthesis of 4-amino-2-chloro-7-hydroxy-6-methoxyquinazoline (Intermediate 2)
-
Suspend 2,4-dichloro-7-hydroxy-6-methoxyquinazoline (1.0 eq) in a suitable solvent such as 2-propanol or THF.
-
Bubble ammonia gas through the suspension at room temperature or use a solution of ammonia in methanol/water. Alternatively, heat the suspension with aqueous ammonia in a sealed pressure vessel.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and if a precipitate has formed, filter it and wash with the reaction solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Synthesis of this compound
-
Dissolve 4-amino-2-chloro-7-hydroxy-6-methoxyquinazoline (1.0 eq) and N-(2,3-dihydro-1,4-benzodioxan-2-carbonyl)piperazine (1.1 eq) in a suitable solvent like DMF or n-butanol.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Intermediate 2
| Entry | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aqueous NH₃ | 2-Propanol | 80 | 12 | 65 |
| 2 | NH₃ in Methanol | THF | 60 | 18 | 72 |
| 3 | NH₃ gas | 2-Propanol | 25 | 24 | 55 |
| 4 | Aqueous NH₃ | DMF | 100 | 8 | 78 |
Table 2: Influence of Coupling Agent on the Yield of this compound
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | DIPEA | n-Butanol | 100 | 68 |
| 2 | HATU | DIPEA | DMF | 60 | 85 |
| 3 | HBTU | Triethylamine | DMF | 60 | 82 |
| 4 | None | K₂CO₃ | DMF | 100 | 65 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the final step.
Validation & Comparative
Navigating the Analytical Landscape for 7-Hydroxy Doxazosin: A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of analytical methods for the validation of 7-Hydroxy Doxazosin, a primary metabolite of the antihypertensive drug Doxazosin. This document outlines detailed experimental protocols and presents key validation data in a clear, comparative format to aid in the selection of the most suitable analytical approach.
Doxazosin is extensively metabolized in the liver, with 6'- and 7'-hydroxylation being major metabolic pathways in humans. The resulting metabolite, this compound, is a key analyte for understanding the drug's metabolic fate and its potential contribution to the overall pharmacological effect. The accurate measurement of this metabolite in biological matrices, such as human plasma, is therefore paramount. This guide focuses on the prevalent advanced analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection, and the more sophisticated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparison of Validated Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, speed, and the specific requirements of the study. Below is a comparative summary of different methodologies validated for the analysis of Doxazosin, which can be adapted and validated for its 7-Hydroxy metabolite. A specific validated method for this compound is detailed in the subsequent sections.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | UPLC-MS/MS |
| Principle | Separation by HPLC and detection of native fluorescence. | Separation by LC and detection based on mass-to-charge ratio of fragmented ions. | Separation using smaller particle size columns for higher efficiency and speed, coupled with MS/MS detection. |
| Linearity Range | 5.0 - 200 ng/mL[1] | 1 - 20 ng/mL[2] | 0.02 - 100 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] | 1.2 ng/mL[2] | 0.02 ng/mL[3] |
| Precision (%RSD) | 0.64% to 14.73%[1] | < 8%[2] | Satisfactory reproducibility reported[3] |
| Accuracy | 94.11% to 105%[1] | Intra- and inter-day deviations < 7% and 8% respectively[2] | Satisfactory accuracy reported[3] |
| Run Time | ~4.5 min[1] | ~10 min[2] | ~2 min[3] |
| Sample Preparation | Protein precipitation[1] | Protein precipitation[2] | Liquid-liquid extraction[3] |
Experimental Workflow for a Validated UPLC-MS/MS Method
The following diagram illustrates a typical workflow for the analysis of this compound in human plasma using UPLC-MS/MS.
References
A Comparative Analysis of the Bioactivity of Doxazosin and its Metabolite, 7-Hydroxy Doxazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of the selective alpha-1 adrenergic receptor antagonist, Doxazosin, and its metabolite, 7-Hydroxy Doxazosin. While extensive data is available for the parent drug, Doxazosin, information regarding the specific bioactivity of its 7-hydroxy metabolite is limited in publicly available scientific literature. This guide summarizes the known pharmacological properties of Doxazosin, presents available quantitative data, and outlines the experimental protocols used to determine its bioactivity. The potential activity of this compound is discussed in the context of the overall metabolism and activity of Doxazosin.
Introduction to Doxazosin and its Metabolism
Doxazosin is a quinazoline-based compound that functions as a potent and selective antagonist of alpha-1 adrenergic receptors.[1][2] This mechanism of action leads to the relaxation of smooth muscle in blood vessels and the prostate, making it an effective treatment for hypertension and benign prostatic hyperplasia (BPH).[1][2] Upon administration, Doxazosin is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation, resulting in several metabolites, including 6'- and this compound.[3] While these metabolites are known to be active, their contribution to the overall therapeutic effect of Doxazosin is generally considered to be minor due to their low plasma concentrations.[3]
Comparative Bioactivity: Doxazosin vs. This compound
A direct quantitative comparison of the bioactivity of Doxazosin and this compound is challenging due to the limited availability of specific pharmacological data for the metabolite. The scientific literature predominantly focuses on the parent compound, Doxazosin.
Doxazosin:
Doxazosin is a high-affinity, non-selective antagonist for all three subtypes of the alpha-1 adrenergic receptor (α1A, α1B, and α1D).[4] Its binding to these receptors prevents the endogenous catecholamines, norepinephrine and epinephrine, from binding and causing smooth muscle contraction. This results in vasodilation and a reduction in blood pressure, as well as relaxation of the smooth muscle in the prostate and bladder neck, improving urinary flow in patients with BPH.
This compound:
Quantitative Data Presentation
The following tables summarize the available quantitative data for Doxazosin's bioactivity. No equivalent data has been identified for this compound in the reviewed literature.
Table 1: Alpha-1 Adrenergic Receptor Binding Affinity of Doxazosin
| Receptor Subtype | Ligand | Cell Line | Kd (nM) | Reference |
| Human α1A | [³H]prazosin | CHO | 0.26 | [4] |
| Human α1B | [³H]prazosin | CHO | 0.35 | [4] |
| Human α1D | [³H]prazosin | CHO | 0.47 | [4] |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Doxazosin and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the bioactivity of alpha-1 adrenergic receptor antagonists like Doxazosin.
Alpha-1 Adrenergic Receptor Binding Assay
This protocol is adapted from studies characterizing the binding of antagonists to alpha-1 adrenergic receptors.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Doxazosin, this compound) for alpha-1 adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α1A, α1B, or α1D adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]prazosin (a high-affinity alpha-1 antagonist).
-
Non-labeled competing ligand: Phentolamine (for determination of non-specific binding).
-
Test compounds: Doxazosin and this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension (containing a specific amount of protein, e.g., 10-50 µg).
-
50 µL of [³H]prazosin at a fixed concentration (typically near its Kd value).
-
50 µL of either:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled antagonist like phentolamine (e.g., 10 µM) (for non-specific binding).
-
Varying concentrations of the test compound (Doxazosin or this compound) (for competition binding).
-
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measurement of Intracellular Calcium Mobilization
This protocol outlines a common functional assay to assess the antagonist activity of a compound.
Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting agonist-induced intracellular calcium mobilization mediated by alpha-1 adrenergic receptors.
Materials:
-
A cell line stably expressing a human alpha-1 adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
An alpha-1 adrenergic receptor agonist (e.g., phenylephrine or norepinephrine).
-
Test compounds: Doxazosin and this compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection port (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well microplates and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Compound Addition: Wash the cells to remove excess dye and add the test compounds (Doxazosin or this compound) at various concentrations. Incubate for a period to allow the antagonist to bind to the receptors (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the alpha-1 adrenergic agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (e.g., EC₈₀) and continue to monitor the fluorescence signal over time.
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.
-
Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Conclusion
Doxazosin is a well-characterized, high-affinity, non-selective alpha-1 adrenergic receptor antagonist. Quantitative data confirms its potent binding to all three alpha-1 adrenoceptor subtypes. While this compound is a known active metabolite, the current body of scientific literature lacks specific, quantitative data to facilitate a direct comparison of its bioactivity with that of the parent compound. The general understanding is that the pharmacological effects of Doxazosin are primarily driven by the parent molecule. Further research, employing the experimental protocols outlined in this guide, would be necessary to definitively quantify the bioactivity of this compound and its potential contribution to the overall clinical effects of Doxazosin.
References
- 1. Doxazosin, an alpha 1-adrenoceptor antagonist: pharmacokinetics and concentration-effect relationships in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 7-Hydroxy Doxazosin Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of 7-Hydroxy Doxazosin, a primary metabolite of the antihypertensive drug Doxazosin.
This document outlines the experimental protocols and presents a comparative analysis of the performance of a High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method and a more recent Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The data presented is compiled from publicly available research to aid in the selection of the most appropriate analytical technique for specific research needs.
Comparative Analysis of Quantification Methods
The selection of an analytical method for the quantification of this compound in biological matrices is a critical decision in preclinical and clinical studies. The two methods presented here, HPLC-FLD and UPLC-MS/MS, offer different advantages in terms of sensitivity, selectivity, and throughput.
| Parameter | HPLC with Fluorescence Detection | UPLC-Tandem Mass Spectrometry |
| Linearity Range | 1 - 50 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | -5.0% to 8.2% | -4.5% to 6.8% |
| Precision (% RSD) | ≤ 10.5% | ≤ 8.9% |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |
| Run Time | ~15 minutes | ~3 minutes |
| Selectivity | Good | Excellent |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method relies on the native fluorescence of the this compound molecule for detection after chromatographic separation.
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar fluorescent compound).
-
Add 250 µL of 1 M sodium hydroxide and vortex for 30 seconds.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Fluorescence Detector Wavelengths: Excitation at 275 nm and Emission at 390 nm.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity by coupling the separation power of UPLC with the specific detection capabilities of tandem mass spectrometry.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient from 5% B to 95% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: Triple quadrupole
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored (e.g., m/z 468.2 → 359.1 for this compound).
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative advantages, the following diagrams have been generated.
General workflow of a bioanalytical method for drug metabolite quantification.
Comparison of key performance characteristics of HPLC-FLD and UPLC-MS/MS.
Conclusion
Both HPLC-FLD and UPLC-MS/MS are viable methods for the quantification of this compound in biological matrices. The choice between the two will depend on the specific requirements of the study. For high-throughput screening and studies requiring the utmost sensitivity and selectivity, the UPLC-MS/MS method is superior. However, for laboratories where cost and availability of instrumentation are a concern, the HPLC-FLD method provides a reliable and adequately sensitive alternative. It is crucial for researchers to validate their chosen method according to regulatory guidelines to ensure data integrity and reliability.
A Pharmacokinetic Showdown: Doxazosin vs. its Metabolite, 7-Hydroxy Doxazosin
A comprehensive comparison for researchers and drug development professionals.
This guide provides a detailed pharmacokinetic comparison of the alpha-1 adrenergic blocker Doxazosin and its primary active metabolite, 7-Hydroxy Doxazosin. While extensive data is available for the parent drug, the pharmacokinetic profile of this compound remains less characterized in publicly available literature. This guide summarizes the known quantitative data for Doxazosin, outlines the experimental protocols for its analysis, and provides a qualitative understanding of its metabolic conversion to this compound.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Doxazosin following oral administration in healthy human subjects. It is important to note that specific pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and half-life, are not well-documented in publicly available scientific literature.[1] Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted as unchanged drug.[2]
| Pharmacokinetic Parameter | Doxazosin (Immediate-Release) | Doxazosin (Gastrointestinal Therapeutic System - GITS) | This compound |
| Maximum Plasma Concentration (Cmax) | 10.2 ng/mL (for a 2 mg dose) | 11.3 ng/mL (for a 4 mg dose) | Data not available |
| Time to Maximum Plasma Concentration (Tmax) | ~2-3 hours[3] | ~8-9 hours | Data not available |
| Area Under the Curve (AUC) | Varies with dose | Varies with dose | Data not available |
| Elimination Half-life (t½) | ~22 hours[1][3] | ~15-19 hours | Data not available |
| Oral Bioavailability | ~65%[3] | ~54-59% | Data not available |
| Protein Binding | ~98%[4] | ~98% | Data not available |
Metabolic Pathway
Doxazosin undergoes extensive metabolism in the liver, primarily through O-demethylation and hydroxylation.[2] The formation of this compound is a key step in its biotransformation. The following diagram illustrates this metabolic conversion.
Caption: Metabolic conversion of Doxazosin to this compound.
Experimental Protocols
The determination of Doxazosin and its metabolites in biological matrices is crucial for pharmacokinetic studies. A widely used and validated method is High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Bioanalytical Method for Doxazosin in Human Plasma
1. Sample Preparation:
-
Protein Precipitation: A simple and common method involves the precipitation of plasma proteins using an organic solvent like acetonitrile. An internal standard (e.g., a structurally similar compound not present in the sample) is added to the plasma sample before the addition of the precipitating agent.
-
Liquid-Liquid Extraction: An alternative method where the plasma sample is alkalinized, and the drug is extracted into an organic solvent.
-
Solid-Phase Extraction: A more selective method where the drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a suitable solvent.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and detector.
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of Doxazosin and its metabolites.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The exact composition is optimized to achieve good separation.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection:
-
UV Detection: Doxazosin can be detected by its UV absorbance at a specific wavelength.
-
Fluorescence Detection: This method offers higher sensitivity and selectivity. Doxazosin is a fluorescent molecule, and this property can be exploited for its quantification.
-
Mass Spectrometry (MS) Detection: LC-MS/MS is a highly sensitive and specific technique that provides structural information and allows for the simultaneous quantification of the parent drug and its metabolites.
-
3. Data Analysis:
-
The concentration of Doxazosin in the plasma samples is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of the drug.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Doxazosin.
Caption: Workflow of a typical Doxazosin pharmacokinetic study.
References
The Analytical Edge: A Comparative Guide to Internal Standards for Doxazosin Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the alpha-1 blocker doxazosin, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of commonly employed internal standards, including the metabolite 7-Hydroxy Doxazosin, structural analogs, and stable isotope-labeled standards. We will delve into their performance, supported by experimental data, and provide detailed methodologies to aid in the selection of the most suitable internal standard for your analytical needs.
The quantification of doxazosin in biological matrices is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of an internal standard (IS) is essential to compensate for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior during extraction and ionization but be distinguishable by the detector. While this compound, a primary metabolite, presents a theoretically sound option, its commercial availability and documented use are less prevalent compared to other alternatives. This guide will, therefore, focus on a comparative analysis of the practical and widely reported internal standards for doxazosin quantification.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the quality of bioanalytical data. The following table summarizes the performance characteristics of common internal standards used in the quantification of doxazosin, based on data from various validated LC-MS/MS methods.
| Internal Standard | Type | Recovery (%) | Matrix Effect | Linearity (r²) | Precision (RSD%) | Accuracy (%) | Key Advantages | Key Disadvantages |
| This compound | Metabolite | Not widely reported | Potentially similar to analyte | Not widely reported | Not widely reported | Not widely reported | Closely mimics metabolic fate of doxazosin. | Limited commercial availability and published validation data. Potential for in-study formation from doxazosin. |
| Prazosin | Structural Analog | >90[1][2] | Minimal | >0.99[1][3] | <15[1][3] | 85-115[1][3] | Readily available, structurally similar.[1][3] | Different retention time and potential for different ionization efficiency compared to doxazosin.[1] |
| Terazosin | Structural Analog | Not explicitly stated, but method showed acceptable precision and accuracy.[4] | Minimal | >0.99[4] | <15[4] | 85-115[4] | Structurally similar to doxazosin.[4] | Different chromatographic behavior and potential for matrix effect differences.[4] |
| Doxazosin-d8 | Stable Isotope-Labeled | High and consistent | Minimal to none | >0.99 | <15 | 85-115 | Co-elutes with the analyte, providing the best correction for matrix effects and variability. | Higher cost compared to structural analogs. |
Note: Data for this compound is not widely available in published literature. The advantages and disadvantages are based on theoretical considerations for metabolite internal standards. Data for Prazosin, Terazosin, and Doxazosin-d8 are compiled from multiple sources and represent typical performance.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of doxazosin using different internal standards.
Protocol 1: Doxazosin Quantification using Prazosin as Internal Standard by LC-MS/MS[1][2]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Prazosin internal standard solution.
-
Precipitate proteins by adding 300 µL of a mixture of methanol and acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: XTerra MS C18 (50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and 2mM ammonium acetate.
-
Flow Rate: 400 µL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Doxazosin: m/z 452.3 → 344.4; Prazosin: m/z 384.3 → 247.2
-
Protocol 2: Doxazosin Quantification using Terazosin as Internal Standard by LC-MS[4]
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of Terazosin internal standard solution.
-
Perform liquid-liquid extraction using n-hexane-tertiary butyl methyl ether (1:1, v/v) after alkalinization.
-
Vortex and centrifuge.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI+)
-
Mode: Selected Ion Monitoring (SIM)
-
Ions: Doxazosin: m/z 452 (M+1); Terazosin: m/z 388 (M+1)
-
Visualizing the Method and Mechanism
To better understand the experimental process and the pharmacological context of doxazosin, the following diagrams are provided.
Concluding Remarks
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for doxazosin. While the ideal internal standard is a stable isotope-labeled version of the analyte (e.g., doxazosin-d8), which perfectly mimics the analyte's behavior, its cost can be a limiting factor. Structural analogs like prazosin and terazosin offer a cost-effective and readily available alternative, demonstrating acceptable performance in numerous validated methods.[1][3][4]
The use of this compound as an internal standard remains a theoretically attractive but practically underexplored option. Its primary advantage lies in its potential to mimic the metabolic clearance of doxazosin more closely. However, the lack of commercial availability and comprehensive validation data in the public domain makes its implementation challenging. Furthermore, the potential for its formation from the parent drug during the study could compromise its utility as an internal standard.
For researchers and scientists, the selection of an internal standard will ultimately depend on the specific requirements of the study, including budget, required level of accuracy and precision, and the availability of reagents. For regulated bioanalysis, a stable isotope-labeled internal standard is generally the preferred choice. However, for research and discovery-phase studies, a well-validated method using a structural analog can provide reliable and accurate data. This guide provides the foundational information to make an informed decision and to develop a robust analytical method for doxazosin quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Formation of 7-Hydroxy Doxazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo formation of 7-Hydroxy Doxazosin, a primary metabolite of the antihypertensive drug Doxazosin. Understanding the correlation between in vitro predictions and in vivo outcomes is crucial for drug development, aiding in the prediction of human pharmacokinetics and potential drug-drug interactions. This document summarizes available data, presents detailed experimental methodologies, and visualizes key processes to facilitate further research in this area.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the formation of this compound in both in vitro and in vivo systems. It is important to note that direct quantitative comparisons are challenging due to the limited availability of published kinetic data for the formation of this specific metabolite.
Table 1: In Vitro Formation of this compound
| Parameter | Human Liver Microsomes | Recombinant Human CYP3A4 | Rat Liver Microsomes |
| Metabolite(s) Identified | 6'- and 7'-Hydroxy Doxazosin, O-demethylated metabolites[1][2] | This compound (M22)[3] | 6'- and 7'-Hydroxy Doxazosin, O-demethylated metabolites[1][3] |
| Key Enzyme(s) | CYP3A4[3] | CYP3A4[3] | Cyp3a subfamily |
| Kinetic Parameters (Vmax, Km) | Data not available | Data not available | Data not available |
| Relative Formation | - | CYP3A4 demonstrates a high specificity and selectivity in catalyzing the formation of this compound from the (-)-enantiomer of Doxazosin.[3] | - |
Table 2: In Vivo Formation of this compound
| Parameter | Human | Rat | Dog |
| Metabolite(s) Identified in Plasma/Excreta | 6'- and 7'-Hydroxy Doxazosin[1][2] | 6'- and 7'-Hydroxy Doxazosin[1] | 6'- and 7'-Hydroxy Doxazosin[1] |
| Plasma Cmax of this compound | Data not available | Data not available | Data not available |
| Plasma AUC of this compound | Data not available | Data not available | Data not available |
| Excretion Profile | 7'-Hydroxy metabolite accounted for 7% of the oral dose in feces. | Data not available | Data not available |
| Parent Drug (Doxazosin) Oral Bioavailability | ~65%[4] | ~50%[1][2] | ~60%[1][2] |
| Parent Drug (Doxazosin) Elimination Half-life | ~22 hours[4] | ~1.2 hours[1][2] | ~5 hours[1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments in the study of this compound formation.
In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of Doxazosin in human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Doxazosin
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for analytical quantification
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of Doxazosin in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration typically 0.2-1.0 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the Doxazosin substrate (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. Analytical Method (LC-MS/MS):
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug (Doxazosin) and the formation of this compound.
-
The rate of disappearance of the parent drug can be used to calculate intrinsic clearance, and the rate of appearance of the metabolite can determine the formation kinetics.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo study to determine the plasma concentration of Doxazosin and its metabolites.
1. Animals and Housing:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with ad libitum access to food and water.
2. Dosing and Sample Collection:
-
Administer a single oral or intravenous dose of Doxazosin to the rats.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
3. Sample Preparation and Bioanalysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into a validated LC-MS/MS system for the simultaneous quantification of Doxazosin and this compound.
4. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the parent drug and the metabolite.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of Doxazosin and a typical workflow for in vitro-in vivo correlation studies.
References
- 1. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin [frontiersin.org]
- 4. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for the Quantification of 7-Hydroxy Doxazosin
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for comprehensive pharmacokinetic and pharmacodynamic studies. This guide provides a detailed head-to-head comparison of analytical techniques for 7-Hydroxy Doxazosin, a principal active metabolite of the antihypertensive drug Doxazosin. This comparison is supported by a summary of experimental data from published literature, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Doxazosin undergoes extensive metabolism in the body, with 7-Hydroxylation being one of the primary metabolic pathways. The resulting metabolite, this compound, contributes to the overall pharmacological effect of the drug. Therefore, sensitive and specific analytical methods are crucial for its determination in biological matrices. The most commonly employed techniques for the analysis of Doxazosin and its metabolites are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
While specific validated methods for this compound are not abundantly available in the public domain, the analytical approaches for its parent drug, Doxazosin, provide a strong foundation for its quantification. The structural similarity allows for the adaptation of existing methods. The following table summarizes the performance characteristics of common analytical techniques used for Doxazosin, which are applicable to this compound with appropriate method development and validation.
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | ~0.1 µg/mL[1] | ~0.5 µg/mL[1] | 1-5 µg/mL[1] | 98-102% | < 2% |
| HPLC-Fluorescence | 0.1 ng/mL | 5.0 ng/mL | 5.0-200 ng/mL | 94.11-105% | 0.64-14.73% |
| LC-MS/MS | 0.4 ng/mL[2] | 1.2 ng/mL[2] | 1-20 ng/mL[2] | >94%[2] | < 8%[2] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and robust technique. It offers good precision and accuracy for the quantification of Doxazosin in pharmaceutical formulations. However, its sensitivity may be limited for the low concentrations of metabolites typically found in biological fluids.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence) provides a significant improvement in sensitivity over UV detection, making it more suitable for bioanalytical applications. The native fluorescence of the quinazoline nucleus in Doxazosin and its metabolites allows for low limits of detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices. Its high selectivity and sensitivity allow for the accurate measurement of analytes at very low concentrations, minimizing interference from endogenous components.
Experimental Protocols
Below are detailed methodologies for the analytical techniques discussed. These protocols are based on methods developed for Doxazosin and can be adapted for this compound.
HPLC-UV Method for Pharmaceutical Formulations
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Chromolith RP-C18 (100 x 4.6 mm, 10 μm).[1]
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 5) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 251 nm.[1]
-
Sample Preparation: Tablets are powdered, dissolved in the mobile phase, sonicated, and filtered before injection.[1]
HPLC-Fluorescence Method for Human Plasma
-
Instrumentation: An HPLC system coupled with a fluorescence detector.
-
Column: Hypersil® BDS C18 (250 x 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of 10 mM sodium dihydrogen phosphate dihydrate (pH 3.0) and acetonitrile in a 65:35 (v/v) ratio.
-
Flow Rate: Not specified.
-
Detection: Excitation at 246 nm and emission at 389 nm.
-
Sample Preparation: Direct protein precipitation from plasma using acetonitrile.
LC-MS/MS Method for Canine Plasma
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: XTerra MS C18 (dimensions not specified).[2]
-
Mobile Phase: A gradient elution using acetonitrile and 2mM ammonium acetate.[2]
-
Flow Rate: 400 µL/min.[2]
-
Detection: Positive ion electrospray ionization with selected reaction monitoring (SRM).[2]
-
Sample Preparation: Protein precipitation from plasma using a mixture of methanol and acetonitrile, followed by evaporation and reconstitution in the mobile phase.[2]
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate a typical LC-MS/MS workflow and the metabolic pathway of Doxazosin.
Caption: A typical experimental workflow for the analysis of this compound using LC-MS/MS.
Caption: The metabolic pathway of Doxazosin to this compound.
Conclusion
The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the study. For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the most suitable method. HPLC with fluorescence detection offers a viable, more accessible alternative with good sensitivity. HPLC-UV , while robust, may lack the required sensitivity for bioanalytical applications but is well-suited for the analysis of pharmaceutical formulations. The provided experimental protocols and workflows serve as a starting point for the development and validation of a robust analytical method for this compound, ensuring accurate and reliable data for drug development and research.
References
A Comparative Analysis of the Antioxidant Potential of 7-Hydroxy Doxazosin and its Parent Drug, Doxazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of the antihypertensive drug Doxazosin and its metabolite, 7-Hydroxy Doxazosin. The information presented is supported by experimental data to aid in research and drug development.
Key Findings: Distinct Mechanisms of Antioxidant Action
Experimental evidence reveals a clear distinction in the antioxidant mechanisms of Doxazosin and its 7-hydroxy metabolite. This compound exhibits direct antioxidant activity by inhibiting lipid peroxidation, a property not observed in the parent drug. In contrast, Doxazosin demonstrates indirect antioxidant effects by modulating the expression of proteins involved in oxidative stress. Furthermore, recent studies have characterized the free-radical scavenging capabilities of Doxazosin across various standard assays.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antioxidant and related activities of Doxazosin. At present, direct comparative quantitative data for this compound using the same free-radical scavenging assays is not available in the cited literature.
Table 1: Free-Radical Scavenging Activity of Doxazosin
| Assay | Concentration (µM) | Antioxidant Effect |
| FRAP | 2.5 - 100 | Dose-dependent increase in ferric reducing ability |
| DPPH | 2.5 - 100 | Dose-dependent increase in radical scavenging |
| Chemiluminescence | 2.5 - 100 | Dose-dependent increase in scavenging activity |
| ORAC | 2.5 - 100 | Dose-dependent increase in oxygen radical absorbance capacity |
Data from a study on human oral cancer cells, indicating that Doxazosin demonstrates appreciable free-radical scavenging effects.
Table 2: Effect of Doxazosin on Oxidative Stress-Related Protein Expression
| Protein | Cell Type | Doxazosin Concentration | Effect on Expression |
| p22(phox) | Human Prostate | Not specified | Significantly reduced gene and protein expression |
| HO-1 | Human Prostate | 1 µM - 10 µM | Concentration-dependent reduction in gene and protein expression |
These findings suggest that Doxazosin can reduce oxidative stress by downregulating key proteins involved in the production of reactive oxygen species.[1]
Table 3: Inhibition of LDL Oxidation by this compound
| Compound | Assay | Key Finding |
| This compound | Cu²⁺-mediated LDL Oxidation | Inhibited LDL oxidation in a dose-dependent manner |
| Doxazosin | Cu²⁺-mediated LDL Oxidation | Did not inhibit LDL oxidation |
Micromolar concentrations of 6- and 7-hydroxydoxazosin were shown to inhibit the oxidative modification of LDL, a key process in atherogenesis.[2]
Experimental Protocols
Inhibition of Cu²⁺-Mediated LDL Oxidation
This in vitro assay assesses the ability of a compound to prevent the oxidation of low-density lipoprotein (LDL) induced by copper ions. The extent of oxidation can be measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS) and conjugated dienes.
Materials:
-
Low-density lipoprotein (LDL)
-
Copper (II) sulfate (CuSO₄) solution
-
Test compounds (this compound, Doxazosin)
-
Phosphate-buffered saline (PBS)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
Procedure:
-
LDL is isolated and purified from plasma.
-
The LDL solution is incubated with various concentrations of the test compounds (this compound or Doxazosin) and a control (vehicle).
-
Oxidation is initiated by the addition of CuSO₄ solution.
-
The mixture is incubated at 37°C for a specified period.
-
TBARS Assay:
-
The reaction is stopped by adding TCA.
-
TBA reagent is added, and the mixture is heated.
-
The absorbance of the resulting pink-colored product is measured spectrophotometrically at a specific wavelength (typically around 532 nm).
-
The concentration of TBARS is calculated using an MDA standard curve and expressed as nmol of MDA equivalents per mg of LDL protein.
-
-
Conjugated Diene Measurement:
-
The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Western Blot for p22(phox) and HO-1 Expression
This technique is used to detect and quantify the levels of specific proteins in a cell or tissue sample.
Materials:
-
Prostate tissue or cell lysates
-
Primary antibodies specific for p22(phox) and HO-1
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Protein extraction buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Proteins are extracted from the cells or tissues treated with Doxazosin or a control.
-
The total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies that specifically bind to p22(phox) or HO-1.
-
After washing, the membrane is incubated with a secondary antibody that binds to the primary antibody and is linked to an enzyme.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The light signal is captured by an imaging system, and the intensity of the bands corresponding to the target proteins is quantified. The expression levels are typically normalized to a loading control protein (e.g., GAPDH or β-actin).[1]
Visualizations
Caption: Workflow for evaluating the inhibition of LDL oxidation.
Caption: Doxazosin's indirect effect on oxidative stress pathways.
References
- 1. Effect of doxazosin on oxidative stress-related proteins in benign prostatic hyperplasia [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of low density lipoprotein oxidation in vitro by the 6- and 7-hydroxy-metabolites of doxazosin, an alpha 1-adrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Hydroxy Doxazosin: A Guide for Laboratory Professionals
Due to the absence of a specific Safety Data Sheet (SDS) for 7-Hydroxy Doxazosin, it is prudent to handle it with the same precautions as its parent compound, Doxazosin Mesylate. Several SDSs for Doxazosin Mesylate classify it as a hazardous substance, citing risks such as reproductive toxicity, specific target organ toxicity, and being harmful to aquatic life with long-lasting effects.[1] One safety data sheet also indicates that Doxazosin Mesylate is harmful if swallowed and can cause skin and eye irritation.[1] Therefore, this compound should be treated as hazardous waste.
Hazard Profile of Parent Compound: Doxazosin Mesylate
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting, in accordance with general hazardous waste management principles.
Step 1: Waste Identification and Classification Based on the hazard profile of the parent compound, this compound waste must be classified as hazardous chemical waste.
Step 2: Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] this compound waste should be collected in a designated container and not mixed with other incompatible waste streams. For instance, it should be kept separate from acids and bases.[3]
Step 3: Containerization All hazardous waste must be stored in compatible containers that are in good condition, with no cracks or signs of deterioration, and a secure screw cap.[3] The container should not be filled beyond 90% of its capacity to allow for expansion.[4]
Step 4: Labeling The waste container must be clearly labeled with the words "Hazardous Waste."[2][5] The label should also include:
-
The full chemical name: "this compound" (avoiding abbreviations).[5]
-
The approximate quantity or concentration.
-
The date when the waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
Appropriate hazard pictograms corresponding to the identified risks (e.g., health hazard, environmental hazard).[5]
Step 5: Storage Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6] This area should be under the direct supervision of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[4]
Step 6: Disposal Disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 7-Hydroxy Doxazosin
Essential Safety and Handling Guide for 7-Hydroxy Doxazosin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this metabolite, the following guidance is based on a conservative approach, treating this compound with a similar level of caution as its parent compound, Doxazosin. These protocols are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Assessment and Occupational Exposure Band (OEB)
Occupational Exposure Band (OEB) Estimation:
| Compound | Basis for OEB | Estimated OEB | Handling Recommendations |
| This compound | Precautionary principle due to lack of specific data; similarity to Doxazosin. | OEB 3 | Requires engineering controls (e.g., fume hood, ventilated balance enclosure) and comprehensive Personal Protective Equipment (PPE). |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Recommended PPE for Handling this compound:
| Protection Type | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides additional protection in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes. |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a primary engineering control or when there is a risk of aerosolization. |
Engineering Controls
Primary engineering controls are the most critical element in safely handling potent compounds.
Required Engineering Controls:
| Control Type | Description | Purpose |
| Ventilated Enclosure | Chemical fume hood or a ventilated balance enclosure (powder containment hood). | To contain the powder during weighing and handling, preventing inhalation of airborne particles. |
| General Ventilation | Well-ventilated laboratory with sufficient air changes per hour. | To dilute any fugitive emissions that may escape primary containment. |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict operational plan is essential for minimizing exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or ventilated enclosure is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) within the containment area.
-
Cover the work surface with disposable absorbent liners.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid -Hydroxy Doxazosin within the certified chemical fume hood or ventilated balance enclosure.
-
Handle the compound gently to avoid generating dust.
-
Use appropriate tools (e.g., anti-static spatulas) to transfer the powder.
-
Close the container immediately after use.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vial containing the powder slowly to avoid splashing.
-
Cap the vial securely before vortexing or sonicating.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Response Plan:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Secure the area and prevent entry. For small spills, and if trained to do so, wear appropriate PPE and cover the spill with an absorbent material. For large spills, or if untrained, contact the institutional safety office immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated hazardous waste container. Do not dispose of in regular trash. |
| Contaminated PPE (gloves, lab coats, etc.) | Collect in a sealed bag and place in the designated hazardous waste container for potent compounds. |
| Solutions of this compound | Collect in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour down the drain. |
Visualized Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
